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  • Product: 1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide
  • CAS: 2428478-93-5

Core Science & Biosynthesis

Foundational

1-(2,2-Difluoroethyl)-1H-pyrazole-3-sulfonamide: A Comprehensive Technical Guide on Synthesis, Properties, and Applications

Executive Summary & Structural Rationale 1-(2,2-Difluoroethyl)-1H-pyrazole-3-sulfonamide is a highly specialized, fluorinated heterocyclic building block increasingly utilized in advanced medicinal chemistry and agrochem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

1-(2,2-Difluoroethyl)-1H-pyrazole-3-sulfonamide is a highly specialized, fluorinated heterocyclic building block increasingly utilized in advanced medicinal chemistry and agrochemical development[1]. The architecture of this molecule is deliberately designed to leverage three distinct pharmacophoric elements:

  • The Pyrazole Core: A versatile, five-membered nitrogen heterocycle that provides a rigid scaffold capable of multiple hydrogen-bonding interactions.

  • The 2,2-Difluoroethyl Motif: A classic bioisostere for ethyl or propyl groups. The incorporation of fluorine atoms significantly lowers the pKa of adjacent basic centers, increases lipophilicity without adding excessive steric bulk, and blocks cytochrome P450-mediated metabolic oxidation sites.

  • The 3-Sulfonamide Group: A potent hydrogen bond donor/acceptor system. Unlike the more common 4-sulfonamide isomer[2], the 3-position projects the sulfonamide vector at a distinct angle, which is critical for accessing specific binding pockets in target proteins (e.g., zinc coordination in metalloenzymes or specific hydrogen-bond networks in G-protein coupled receptors)[3].

Physicochemical Profiling

Understanding the physicochemical properties of this building block is essential for predicting its behavior in biological systems and its reactivity during downstream synthesis.

PropertyValuePharmacological & Synthetic Significance
Molecular Formula C5H7F2N3O2SCore composition optimized for fragment-based drug design.
Molecular Weight 211.19 g/mol Low molecular weight leaves ample room for downstream structural elaboration without violating Lipinski's Rule of 5.
cLogP (estimated) 0.8 - 1.2Balanced hydrophilicity/lipophilicity, ideal for central nervous system (CNS) penetration.
Topological Polar Surface Area ~74.3 ŲExcellent for membrane permeability; falls well within the < 90 Ų threshold preferred for blood-brain barrier (BBB) crossing.
Hydrogen Bond Donors 1 (NH2)Facilitates critical target protein binding interactions.
Hydrogen Bond Acceptors 6 (N, N, O, O, F, F)Enhances aqueous solubility and receptor interaction networks.

Synthetic Methodologies & Experimental Protocols

Retrosynthetic Analysis & Regioselectivity Challenges

The synthesis of 3-sulfonamide pyrazoles presents a unique regioselectivity challenge. Electrophilic aromatic substitution (EAS) on the pyrazole ring inherently favors the C-4 position due to its higher electron density[4]. Therefore, direct sulfonation of 1-(2,2-difluoroethyl)-1H-pyrazole using chlorosulfonic acid will exclusively yield the 4-sulfonyl chloride. To bypass this, the synthetic route must employ a directed cross-coupling strategy starting from a pre-functionalized 3-halo-pyrazole.

Protocol 1: N-Alkylation of 3-Bromo-1H-pyrazole

Objective: Installation of the fluorinated alkyl chain while preventing ring-opening side reactions.

  • Setup: Charge a flame-dried round-bottom flask with 3-bromo-1H-pyrazole (10.0 mmol, 1.47 g) and anhydrous DMF (20 mL) under an argon atmosphere.

  • Base Addition: Add Cesium Carbonate (Cs2CO3, 20.0 mmol, 6.52 g).

    • Expert Insight: Cs2CO3 is selected over stronger bases like NaH to provide a mild, heterogeneous basic environment, preventing the degradation of the highly electrophilic alkylating agent.

  • Alkylation: Cool the suspension to 0 °C and dropwise add 2,2-difluoroethyl trifluoromethanesulfonate (12.0 mmol, 2.57 g).

    • Causality: The triflate leaving group is mandatory here. The strong electron-withdrawing nature of the adjacent difluoromethyl group renders standard halides (chlorides/bromides) highly unreactive toward S_N2 displacement.

  • Reaction: Stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NH4Cl (50 mL) to neutralize any remaining base. Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL).

    • Self-Validating Step: The LiCl wash is critical to completely partition residual DMF into the aqueous phase, preventing solvent contamination in the subsequent metal-catalyzed step.

  • Purification: Dry over anhydrous Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 8:2) to afford 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazole.

Protocol 2: C-S Cross-Coupling and Oxidative Chlorination

Objective: Regioselective installation of the sulfonamide at the synthetically resistant C-3 position.

  • Thioetherification: In a Schlenk tube, combine the intermediate from Protocol 1 (5.0 mmol), Pd2(dba)3 (0.25 mmol, 5 mol%), and Xantphos (0.5 mmol, 10 mol%) in anhydrous 1,4-dioxane (15 mL). Add N,N-diisopropylethylamine (DIPEA, 10.0 mmol) and benzyl mercaptan (6.0 mmol). Degas via three freeze-pump-thaw cycles and heat to 100 °C for 12 hours.

    • Causality: Xantphos provides a wide bite angle that facilitates the reductive elimination of the C-S bond, overcoming the electronic deactivation of the pyrazole ring.

  • Oxidation: After filtration and concentration, dissolve the crude thioether in a mixture of Acetic Acid and Water (4:1, 10 mL) and cool to 0 °C. Add N-Chlorosuccinimide (NCS, 20.0 mmol) in portions.

    • Expert Insight: The aqueous acetic acid provides the oxygen atoms required for sulfonyl formation, while NCS acts as the oxidant and chlorinating agent.

  • Amination: After 2 hours, extract the highly reactive sulfonyl chloride intermediate with DCM (20 mL) and immediately add it dropwise to a 0 °C solution of 0.5 M Ammonia in Dioxane (30 mL).

    • Causality: Microwave-assisted or rapid amination is critical as pyrazole sulfonyl chlorides are prone to rapid hydrolysis[5].

  • Isolation: Concentrate and purify via reverse-phase HPLC to yield the final product.

SynthesisWorkflow SM 3-Bromo-1H-pyrazole (Starting Material) Alkylation N-Alkylation Reagents: 2,2-Difluoroethyl triflate, Cs2CO3 Solvent: DMF, 0°C to RT SM->Alkylation Int1 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole Alkylation->Int1 Thiolation Pd-Catalyzed C-S Coupling Reagents: Benzyl mercaptan, Pd2(dba)3, Xantphos Solvent: Dioxane, 100°C Int1->Thiolation Int2 3-(Benzylthio)-1-(2,2-difluoroethyl)-1H-pyrazole Thiolation->Int2 Oxidation Oxidative Chlorination & Amination Reagents: 1) NCS, AcOH/H2O  2) NH3 Conditions: 0°C to RT Int2->Oxidation Product 1-(2,2-Difluoroethyl)-1H-pyrazole-3-sulfonamide (Final Product) Oxidation->Product

Fig 1: Step-by-step synthetic workflow for 1-(2,2-Difluoroethyl)-1H-pyrazole-3-sulfonamide.

Pharmacological Applications & Signaling Pathways

Compounds incorporating the fluorinated pyrazole sulfonamide motif are actively investigated as modulators for central nervous system targets. A prominent application is the development of GPR17 inhibitors [3].

GPR17 is a G-protein coupled receptor that, when overactivated, halts the maturation of oligodendrocyte precursor cells (OPCs), leading to demyelination. By utilizing the 1-(2,2-difluoroethyl)-1H-pyrazole-3-sulfonamide core, researchers can synthesize potent antagonists that penetrate the blood-brain barrier. Antagonism of GPR17 prevents the Gi/o-mediated decrease in intracellular cAMP, thereby activating downstream pathways that promote OPC differentiation and subsequent remyelination—a critical therapeutic strategy for Multiple Sclerosis (MS)[3].

SignalingPathway Compound Pyrazole-3-Sulfonamide Derivative Receptor GPR17 Receptor (Antagonism) Compound->Receptor Binds & Blocks cAMP Intracellular cAMP (Elevation) Receptor->cAMP Prevents Gi/o Signaling OPC OPC Maturation & Differentiation cAMP->OPC Activates PKA Myelin Remyelination (Therapeutic Effect) OPC->Myelin Phenotypic Shift

Fig 2: Pharmacological pathway of GPR17 modulation by pyrazole sulfonamide derivatives.

References

  • [3] Title: WO2025038863A1 - Indole and pyrroloypyridine derivatives as gpr17 modulators Source: Google Patents URL:

  • [4] Title: AU595176B2 - Pyrazolesulfonamide derivative, process for its production and herbicide containing it Source: Google Patents URL:

  • [5] Title: Hydroxypyridinethione Inhibitors of Human Insulin-Degrading Enzyme Source: PMC - NIH URL:[Link]

Sources

Exploratory

Strategic Application of 1-(2,2-Difluoroethyl)-1H-pyrazole-3-sulfonamide in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic selection of building blocks is paramount to overcoming pharmacokinetic and pharmacodynamic bottlenecks. 1-(2,2-Difluoroethyl)-1H-pyrazole-3-sulfonamid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of building blocks is paramount to overcoming pharmacokinetic and pharmacodynamic bottlenecks. 1-(2,2-Difluoroethyl)-1H-pyrazole-3-sulfonamide (CAS: 2428478-93-5) has emerged as a highly privileged scaffold [1]. By integrating a metabolically robust fluorinated alkyl chain with a versatile pyrazole-sulfonamide core, this compound serves as a critical intermediate in the development of targeted therapeutics, particularly in the modulation of G protein-coupled receptors (GPCRs) such as the D3 dopamine receptor (D3R) and the chemokine receptor CCR8[2][3].

This technical whitepaper provides an in-depth analysis of the structural rationale, chemoselective synthesis protocols, and biological application workflows associated with this vital chemical precursor.

Chemical Identity & Structural Rationale

Physicochemical Profile

Understanding the baseline physicochemical properties of a building block is essential for predicting its behavior in complex synthetic matrices and biological systems.

Table 1: Physicochemical & Structural Properties

PropertyValue / Description
IUPAC Name 1-(2,2-difluoroethyl)-1H-pyrazole-3-sulfonamide
CAS Number 2428478-93-5
Molecular Formula C₅H₇F₂N₃O₂S
Molecular Weight 211.19 g/mol
Hydrogen Bond Donors 1 (Sulfonamide -NH₂, contributing 2 hydrogens)
Hydrogen Bond Acceptors 4 (Pyrazole N, Sulfonamide O₂, Fluorine F₂)
Topological Polar Surface Area (TPSA) ~69.1 Ų
Rotatable Bonds 3
Pharmacophore Dynamics & Causality of Design

The architecture of 1-(2,2-difluoroethyl)-1H-pyrazole-3-sulfonamide is engineered to solve specific medicinal chemistry challenges:

  • The 2,2-Difluoroethyl Motif: Unsubstituted ethyl or propyl groups are highly susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism at the terminal methyl position. The introduction of geminal fluorines at the β -carbon acts as a bioisostere that sterically and electronically shields the alkyl chain, dramatically increasing metabolic half-life while fine-tuning the molecule's lipophilicity (LogD) for optimal membrane permeability.

  • The Pyrazole-3-Sulfonamide Core: The sulfonamide moiety is a classic bioisostere for carboxylic acids, offering a robust hydrogen-bond donor/acceptor network capable of anchoring into the orthosteric or allosteric pockets of GPCRs [2]. The pyrazole ring fixes the spatial geometry of the sulfonamide, ensuring rigid, directional interactions with target residues.

Synthetic Methodology: Overcoming Chemoselectivity Challenges

The pKa-Driven Chemoselectivity Challenge

A direct N-alkylation of 1H-pyrazole-3-sulfonamide with 2,2-difluoroethyl triflate presents a severe chemoselectivity challenge. The primary sulfonamide nitrogen has a pKa of ~10, making it significantly more acidic than the pyrazole NH (pKa ~14). Under standard basic conditions, the sulfonamide is preferentially deprotonated, leading to undesired N-alkylation at the sulfonamide rather than the pyrazole ring.

To circumvent this, experienced synthetic chemists utilize a 3-bromo-1H-pyrazole intermediate , allowing for regioselective alkylation followed by late-stage sulfonamide installation.

Protocol 1: Chemoselective Synthesis via 3-Bromo-1H-pyrazole

This protocol is designed as a self-validating system; intermediate monitoring via LC-MS ensures the integrity of each transformation before proceeding.

Step 1: Regioselective N-Alkylation

  • Dissolve 3-bromo-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

  • Add K₂CO₃ (2.0 eq) and cool the mixture to 0 °C. Causality: K₂CO₃ provides mild basicity sufficient to deprotonate the pyrazole without causing the degradation of the electrophile.

  • Dropwise add 2,2-difluoroethyl trifluoromethanesulfonate (1.1 eq). Stir at room temperature for 12 hours.

  • Validation: Monitor by TLC. The bulky triflate favors Sₙ2 attack at the less sterically hindered nitrogen, yielding predominantly the 1-(2,2-difluoroethyl)-3-bromo-1H-pyrazole isomer.

Step 2: Palladium-Catalyzed C-S Bond Formation

  • Combine the isolated intermediate with tert-butyl thiol (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in 1,4-dioxane.

  • Reflux at 100 °C for 8 hours. Causality: The bidentate Xantphos ligand enforces a specific bite angle that promotes the reductive elimination of the sterically demanding tert-butyl thioether.

Step 3: Oxidative Chlorination and Amination

  • Dissolve the thioether in an AcOH/H₂O mixture. Add N-chlorosuccinimide (NCS, 3.0 eq) at 0 °C to generate the sulfonyl chloride.

  • Immediately transfer the crude sulfonyl chloride to a solution of NH₃ in methanol (0.5 M) at 0 °C. Causality: In situ oxidation directly converts the thioether to the highly reactive sulfonyl chloride, which must be rapidly trapped by ammonia to prevent competitive hydrolysis into the sulfonic acid.

Synthesis_Workflow A 3-Bromo-1H-pyrazole (Starting Material) B 2,2-Difluoroethyl triflate + K2CO3 / DMF A->B N-Alkylation C 1-(2,2-Difluoroethyl)- 3-bromo-1H-pyrazole B->C Regioselective Control D Pd-Catalyzed Sulfination (t-BuSH, Pd2(dba)3) C->D C-S Bond Formation E Thioether Intermediate D->E Cross-Coupling F Oxidative Chlorination (NCS, HCl) then NH3 E->F Oxidation & Amination G 1-(2,2-Difluoroethyl)-1H- pyrazole-3-sulfonamide F->G Final Product Isolation

Fig 1: Chemoselective synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-3-sulfonamide.

Application Workflows: GPCR Modulation (CCR8 / D3R)

Derivatives of 1-(2,2-difluoroethyl)-1H-pyrazole-3-sulfonamide are frequently utilized as antagonists or positive allosteric modulators (PAMs) for G α i/o-coupled receptors [3]. To evaluate the efficacy of these derivatives, a robust cAMP accumulation assay is required.

Protocol 2: cAMP Accumulation Assay for G α i-Coupled Receptors

This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to measure downstream adenylyl cyclase activity.

Step 1: Cell Preparation & Compound Incubation

  • Culture CHO-K1 cells stably expressing the target GPCR (e.g., human CCR8) in F12-K medium.

  • Plate cells at 10,000 cells/well in a 384-well white opaque microplate.

  • Pre-incubate cells with the synthesized sulfonamide derivative (serial dilutions from 10 µM to 0.1 nM) and the phosphodiesterase inhibitor IBMX (500 µM) for 30 minutes at 37 °C.

    • Causality: IBMX prevents the degradation of cAMP by endogenous phosphodiesterases, ensuring that the measured cAMP pool accurately reflects adenylyl cyclase activity without artifactual signal decay.

Step 2: Agonist Stimulation

  • Add the endogenous agonist (e.g., CCL1 at its predetermined EC₈₀ concentration) and Forskolin (10 µM) to the wells. Incubate for 30 minutes.

    • Causality: Forskolin directly activates adenylyl cyclase to generate a baseline cAMP pool. G α i-coupled receptor activation by the agonist will decrease this pool. An effective antagonist (the sulfonamide derivative) will block this decrease, resulting in a measurable, dose-dependent recovery of cAMP.

Step 3: Detection and Self-Validation

  • Add HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP-Cryptate) and incubate for 1 hour at room temperature.

  • Read the plate on a microplate reader (Excitation: 337 nm, Emission: 620/665 nm).

  • Validation: Calculate the Z'-factor for the assay plate using the positive (Forskolin only) and negative (Forskolin + Agonist) controls. A Z'-factor > 0.5 confirms assay robustness and validates the integrity of the antagonist dose-response curve.

GPCR_Signaling Ligand Endogenous Ligand (e.g., CCL1 or Dopamine) Receptor GPCR Target (CCR8 or D3R) Ligand->Receptor Orthosteric Binding G_protein Gαi/o Protein Activation Receptor->G_protein Conformational Change Adenylyl Adenylyl Cyclase Inhibition G_protein->Adenylyl Subunit Dissociation cAMP Decreased cAMP Accumulation Adenylyl->cAMP Downstream Effect Drug Sulfonamide Derivative (Modulator/Antagonist) Drug->Receptor Allosteric/Orthosteric Blockade

Fig 2: Mechanism of GPCR modulation by sulfonamide-derived antagonists.

References

  • Moritz, A. E., et al. (2020). Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor. Journal of Medicinal Chemistry / PubMed Central (PMC). URL:[Link]

  • World Intellectual Property Organization. (2024). Aryl- and heteroaryl-sulfonamide derivatives as ccr8 modulators (Patent WO2024115549A1). Google Patents.
Foundational

Engineering Efficacy: The Biological Activity and Rational Design of Pyrazole Sulfonamide Derivatives

Executive Summary In contemporary medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for overcoming drug resistance and enhancing target specificity. The combin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for overcoming drug resistance and enhancing target specificity. The combination of the electron-rich, planar pyrazole ring with the hydrogen-bonding capacity of the sulfonamide moiety creates a highly versatile scaffold. This technical guide explores the mechanistic foundations, broad-spectrum biological activities, and self-validating experimental protocols associated with pyrazole sulfonamide derivatives, providing a comprehensive framework for drug development professionals.

Mechanistic Foundations: The Dual Pharmacophore Advantage

The biological efficacy of pyrazole sulfonamides is fundamentally driven by their unique steric and electronic topography. The pyrazole core acts as a rigid structural anchor, orienting functional groups precisely within enzyme active sites, while the sulfonamide group (-SO₂NH₂) acts as a critical hydrogen-bond donor and acceptor.

COX-2 Selectivity and the Hydrophilic Pocket

The most clinically validated mechanism of action for this class is the selective inhibition of Cyclooxygenase-2 (COX-2), epitomized by the drug Celecoxib. The causality behind this selectivity lies in the structural divergence between COX-1 and COX-2. By substituting the pyrazole core with a sulfonamide moiety, the molecule gains the ability to anchor into a highly specific hydrophilic side pocket of the COX-2 enzyme, interacting directly with the His90 and Arg513 residues (1)[1]. In COX-1, the presence of a bulky Ile523 residue sterically occludes this pocket, rendering the sulfonamide derivatives highly selective for COX-2 and thereby minimizing gastrointestinal toxicity (2)[2].

Dual COX-2/5-LOX Inhibition

To further mitigate the cardiovascular risks associated with selective COX-2 inhibition, recent rational design efforts have focused on dual COX-2/5-Lipoxygenase (5-LOX) inhibitors. By modulating the arachidonic acid pathway at two distinct nodes, these hybrid pyrazole sulfonamides suppress the synthesis of both pro-inflammatory prostaglandins and leukotrienes, offering a superior safety profile (2)[2].

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Catalyzes LOX5 5-LOX Enzyme AA->LOX5 Catalyzes PGE2 Prostaglandins (PGE2) COX2->PGE2 Synthesis LT Leukotrienes LOX5->LT Synthesis Drug Pyrazole Sulfonamides Drug->COX2 Inhibits (Arg513/His90) Drug->LOX5 Inhibits (Dual Action)

Mechanism of action of pyrazole sulfonamides inhibiting the arachidonic acid pathway.

Spectrum of Biological Activities

Beyond inflammation, the pyrazole sulfonamide architecture has been successfully repurposed across multiple therapeutic domains.

  • Anticancer & Antiproliferative Activity: Novel pyrazole-4-sulfonamide derivatives exhibit potent cytotoxicity against human monocytic leukemia (U937) and colorectal cancer (HTC-116) cell lines. The mechanism frequently involves the disruption of kinase signaling pathways and the induction of apoptosis (3)[3].

  • Antidiabetic Efficacy: Acyl pyrazole sulfonamides have emerged as highly potent α-glucosidase inhibitors. By competitively binding to the enzyme's active site, specific derivatives have demonstrated IC₅₀ values significantly lower than the clinical standard, acarbose (4)[4].

  • Antimicrobial Properties: The synergistic effect of the dual pharmacophores disrupts microbial metabolic pathways, yielding compounds with antifungal activity comparable to fluconazole against Candida albicans (5)[5].

Quantitative Activity Profile
Compound Class / DerivativePrimary Target / Cell LineInhibitory Concentration (IC₅₀ / GI₅₀)Reference
Celecoxib (Standard)COX-2 Enzyme0.043–0.052 μM[2],[6]
Pyrazole Sulfonamide Carboxylic AcidsCOX-2 / 5-LOX (Dual)0.01 μM / 1.78 μM[2]
Acyl Pyrazole Sulfonamide (Compound 5a)α-Glucosidase1.13 μM[4]
Pyrazole-4-Sulfonamide (Compound I)U937 Leukemia Cells1.7 μM[3]
Pyrazole Derivative (Compound 157)HTC-116 Colorectal Cells1.51 μM[7]
Dihydropyrazole Sulfonamide (PYZ20)COX-2 Enzyme0.33 μM[6]

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Every step includes intrinsic controls to verify causality and eliminate experimental artifacts.

Protocol 1: Synthesis of Pyrazole-4-Sulfonamide Derivatives via Chlorosulfonylation

Rationale: Direct chlorosulfonylation of the pyrazole core is the most efficient route to introduce the sulfonamide moiety. The use of anhydrous chloroform as a solvent is critical; it prevents the premature hydrolysis of the highly reactive chlorosulfonic acid, ensuring that the electrophilic aromatic substitution proceeds exclusively at the pyrazole core (8)[8].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the substituted pyrazole precursor (e.g., 260 mmol of 3,5-dimethyl-1H-pyrazole) in 75 mL of anhydrous chloroform under a strict nitrogen atmosphere.

  • Electrophilic Addition: Slowly add the mixture to a stirred solution of chlorosulfonic acid (excess, ~1430 mmol) at 0 °C. Control Check: The 0 °C environment is mandatory to control the exothermic reaction and prevent unwanted polysubstitution.

  • Thermal Activation: Elevate the temperature to 60 °C and stir for 10 hours. Add thionyl chloride to convert any transient sulfonic acid byproducts back to the desired sulfonyl chloride intermediate.

  • Amination: React the resulting pyrazole sulfonyl chloride with the target amine (e.g., 2-phenylethylamine) using potassium tert-butoxide in THF to yield the final sulfonamide.

  • Structural Validation: Purify the crude product via column chromatography. Validate the structure using FT-IR (confirming the S=O stretching at ~1339 cm⁻¹), ¹H NMR, and ¹³C NMR (4)[4].

Protocol 2: In Vitro Antiproliferative Assay (CellTiter-Glo Luminescent)

Rationale: Utilizing a luminescence-based ATP detection method (CellTiter-Glo) circumvents the metabolic artifacts frequently encountered in tetrazolium dye-reduction assays (like MTT), providing a direct, linear correlation with the number of viable cells (8)[8].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., U937) in opaque-walled 96-well plates. Control Check: Opaque walls are required to prevent luminescent cross-talk between adjacent wells.

  • Compound Treatment: Treat cells with serial dilutions of the synthesized pyrazole sulfonamide (ranging from 1 to 100 μM).

  • Internal Controls (Self-Validation):

    • Positive Control: Mitomycin C (validates the sensitivity of the assay to known cytotoxic agents).

    • Negative Control: Vehicle-only wells (DMSO < 0.1%) (establishes the 100% viability baseline).

    • Blank: Media without cells (used to subtract background luminescence).

  • Detection: Add the CellTiter-Glo reagent, incubate for 10 minutes at room temperature to stabilize the luminescent signal, and record data on a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Workflow Synth 1. Chlorosulfonylation (Electrophilic Addition) Purif 2. Chromatography (Purity >95%) Synth->Purif Valid 3. Structural Validation (NMR, FT-IR) Purif->Valid Assay 4. In Vitro Assay (Self-Validating) Valid->Assay

Self-validating workflow for the synthesis and evaluation of pyrazole sulfonamides.

Future Perspectives in Drug Design

The integration of computational docking and structure-activity relationship (SAR) studies continues to accelerate the discovery of next-generation pyrazole sulfonamides. Strategic modifications, such as the halogenation (specifically fluorination) of the pyrazole ring, have been shown to enhance metabolic stability, optimize membrane permeability, and yield superior in vivo efficacy profiles compared to unhalogenated precursors (2)[2]. The ongoing evolution of this dual pharmacophore holds immense promise for developing targeted therapies with minimized off-target toxicity.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC / NIH.[Link]

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers.[Link]

  • Pharmaceutical drugs in the market with pyrazole heterocyclic and sulfonamide moieties. ResearchGate.[Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.[Link]

  • Crystallographic study, biological assessment and POM/Docking studies of pyrazoles-sulfonamide hybrids (PSH). PMC / NIH.[Link]

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. PMC / NIH.[Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. PMC / NIH.[Link]

Sources

Exploratory

Structural Elucidation of Pyrazole Sulfonamides: A Comprehensive Guide to NMR, IR, and Mass Spectrometry

Executive Summary & Mechanistic Grounding Pyrazole sulfonamides represent a privileged pharmacophore in modern medicinal chemistry. The integration of the electron-rich pyrazole heterocycle with the highly polar, hydroge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

Pyrazole sulfonamides represent a privileged pharmacophore in modern medicinal chemistry. The integration of the electron-rich pyrazole heterocycle with the highly polar, hydrogen-bonding sulfonamide moiety has yielded blockbuster therapeutics, most notably the selective COX-2 inhibitor celecoxib[1]. The biological efficacy of these molecules is intrinsically tied to their regiochemistry—specifically, the substitution pattern around the pyrazole ring (e.g., 1,5-diaryl vs. 1,3-diaryl substitution) and the spatial orientation of the sulfonamide group.

Because structural isomers of pyrazole sulfonamides can exhibit drastically different pharmacological profiles and off-target toxicities[2], rigorous spectroscopic characterization is not merely a regulatory requirement; it is the foundational step of rational drug design. This whitepaper provides an in-depth, causality-driven guide to the structural elucidation of pyrazole sulfonamides using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).

Spectroscopic Modalities: The Causality of Signal Generation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for establishing the atomic framework and regiochemistry of pyrazole sulfonamides. The choice of solvent is the first critical decision: while CDCl3​ offers excellent resolution, DMSO-d6​ is the solvent of choice for sulfonamides[3]. The strong hydrogen-bonding capability of DMSO prevents the rapid exchange of the −SO2​NH2​ protons, allowing them to be observed as distinct signals rather than being lost to the baseline.

  • 1 H-NMR: The pyrazole ring typically features a highly diagnostic isolated proton at the C4 position (assuming C3/C5 substitution). In celecoxib and its derivatives, this C4-H appears as a sharp singlet in the highly shielded region of δ 6.30–6.80 ppm, driven by the electron-donating resonance of the adjacent nitrogens[4],[1]. The primary sulfonamide protons ( −SO2​NH2​ ) appear as a broad singlet further downfield, typically between δ 7.20–7.60 ppm, though this can shift beyond δ 9.00 ppm if the sulfonamide is secondary or involved in strong intramolecular hydrogen bonding[3],[5].

  • 13 C-NMR: The carbon framework of the pyrazole ring provides a self-validating triad of signals. The C4 carbon is highly shielded, typically resonating around δ 107–112 ppm[1]. In contrast, the imine-like C3 and enamine-like C5 carbons are heavily deshielded, appearing at δ 143–147 ppm[5],[1]. If a trifluoromethyl ( −CF3​ ) group is present (as in celecoxib), it will present as a distinct quartet due to 13C−19F spin-spin coupling ( 1JCF​≈268 Hz ).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups that dictate the molecule's pharmacokinetics. The sulfonamide group is a powerful dipole, resulting in intense, unmistakable stretching frequencies.

  • Sulfonamide ( S=O ) Stretches: The S=O bond exhibits two coupled vibrational modes. The asymmetric stretch requires higher energy and appears as a strong, sharp band between 1330–1370 cm −1 [5]. The symmetric stretch appears between 1120–1180 cm −1 [3].

  • Amine ( N−H ) Stretches: A primary sulfonamide ( −SO2​NH2​ ) will display two distinct N−H stretching bands (symmetric and asymmetric) in the 3200–3350 cm −1 region[5],[1].

Mass Spectrometry (MS) and Fragmentation Pathways

Electrospray Ionization (ESI) is the preferred soft ionization technique, typically operated in positive ion mode to yield the [M+H]+ pseudomolecular ion (e.g., m/z 382 for celecoxib)[1]. The causality of fragmentation under Collision-Induced Dissociation (CID) is governed by bond dissociation energies. The C−S bond linking the aryl ring to the sulfonamide is relatively labile. Consequently, the most diagnostic fragmentation pathway is the neutral loss of the sulfonamide radical or SO2​NH2​ group ( Δm/z=−79 Da )[2]. The pyrazole core itself is highly stable and rarely fragments under standard collision energies, serving as a resilient structural anchor in the tandem MS (MS/MS) spectra.

MS_Frag Parent Parent Ion[M+H]+ m/z 382 (Celecoxib) LossSO2NH2 Loss of Sulfonamide [-SO2NH2] (-79 Da) Parent->LossSO2NH2 LossCF3 Loss of Trifluoromethyl [-CF3] (-69 Da) Parent->LossCF3 Fragment1 Fragment Ion m/z 303 LossSO2NH2->Fragment1 Fragment2 Fragment Ion m/z 313 LossCF3->Fragment2 Pyrazole Stable Pyrazole Core Cation Fragment1->Pyrazole Fragment2->Pyrazole

Caption: ESI-MS/MS fragmentation logic for celecoxib, highlighting the lability of the sulfonamide and CF3 groups.

Self-Validating Experimental Protocols

To ensure reproducibility and E-E-A-T compliance, the following methodologies are designed as self-validating systems. Each protocol includes internal checks to verify instrument calibration and sample integrity.

Protocol 1: Regiochemical Elucidation via 1D & 2D NMR

Objective: Confirm the 1,5-disubstitution pattern of the pyrazole ring and verify the integrity of the sulfonamide group.

  • Sample Preparation: Dissolve 15–20 mg of the purified pyrazole sulfonamide in 0.6 mL of high-purity DMSO-d6​ (99.9% atom D, containing 0.03% v/v TMS as an internal standard). Causality Check: Ensure the solution is perfectly clear; particulate matter will distort magnetic field homogeneity, broadening the critical C4-H singlet.

  • 1 H-NMR Acquisition:

    • Instrument: 400 MHz or 600 MHz spectrometer.

    • Parameters: 16 scans, relaxation delay ( D1​ ) of 2.0 seconds, spectral width of 15 ppm.

    • Validation: Verify the residual DMSO-d5​ pentet is exactly at δ 2.50 ppm and the water peak is near δ 3.33 ppm.

  • 13 C-NMR Acquisition:

    • Parameters: 1024–2048 scans (due to lower isotopic abundance), D1​ of 2.0 seconds, with complete proton decoupling.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Set the long-range coupling constant ( nJCH​ ) to 8 Hz.

    • Validation: Look for the cross-peak between the pyrazole C4-H proton ( ∼δ 6.7 ppm) and the C3/C5 carbons ( ∼δ 143–147 ppm). The presence and intensity of these correlations definitively separate 1,3-isomers from 1,5-isomers[2].

Protocol 2: Functional Group Verification via ATR-FTIR

Objective: Non-destructive confirmation of S=O , N−H , and C=N bonds.

  • Background Calibration: Collect a background spectrum (32 scans, 4 cm −1 resolution) of the ambient atmosphere using a clean diamond Attenuated Total Reflectance (ATR) crystal. Validation: The baseline must be flat, with atmospheric CO2​ (2350 cm −1 ) mathematically subtracted.

  • Sample Application: Place 1–2 mg of dry, crystalline powder directly onto the ATR crystal.

  • Acquisition: Apply the pressure anvil until the force gauge indicates optimal contact. Acquire 32 scans from 4000 to 400 cm −1 .

  • Processing: Apply an ATR correction algorithm to account for depth of penetration variations at different wavelengths.

Protocol 3: Molecular Weight & Purity via LC-ESI-MS

Objective: Determine exact mass and assess chromatographic purity.

  • Mobile Phase: Solvent A: H2​O

    • 0.1% Formic Acid. Solvent B: Acetonitrile + 0.1% Formic Acid. Causality: Formic acid acts as a proton source, drastically enhancing ionization efficiency in positive ESI mode.
  • Chromatography: Inject 2 μ L of a 10 μ g/mL sample solution onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m). Run a gradient from 5% B to 95% B over 5 minutes.

  • MS Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350°C, and cone voltage at 30 V.

  • Validation: Extract the Total Ion Chromatogram (TIC). A single peak accounting for >98% of the Area Under the Curve (AUC) validates sample purity, while the corresponding mass spectrum must show the [M+H]+ base peak.

Spectroscopic_Workflow Start Purified Pyrazole Sulfonamide NMR NMR Spectroscopy (DMSO-d6, 400 MHz) Start->NMR IR ATR-FTIR (Solid State) Start->IR MS LC-ESI-MS (Positive Mode) Start->MS Regio Regiochemistry via HMBC/HSQC NMR->Regio Func S=O & N-H Vibrational Modes IR->Func Mass Exact Mass & Isotopic Pattern MS->Mass Confirm Multi-Modal Structural Confirmation Regio->Confirm Func->Confirm Mass->Confirm

Caption: Orthogonal analytical workflow for the structural validation of pyrazole sulfonamides.

Quantitative Data Summaries

The following tables synthesize the expected spectroscopic data ranges for standard pyrazole sulfonamide scaffolds (using celecoxib and its direct analogues as baseline benchmarks)[4],[3],[5],[1].

Table 1: Diagnostic 1 H and 13 C NMR Chemical Shifts (in DMSO-d6​ )

Structural Feature 1 H Chemical Shift ( δ , ppm) 13 C Chemical Shift ( δ , ppm)Multiplicity / Notes
Pyrazole C4-H 6.30 – 6.80107.0 – 112.0Sharp singlet ( 1 H); Highly shielded carbon ( 13 C)
Pyrazole C3 / C5 N/A (Substituted)143.0 – 147.0Quaternary carbons; Deshielded
Sulfonamide ( −SO2​NH2​ ) 7.20 – 7.60N/ABroad singlet; Exchangeable with D2​O
Aryl Protons (Para-sub) 7.20 – 8.00125.0 – 138.0Doublets (AA'BB' system)
Trifluoromethyl ( −CF3​ ) N/A 121.0Quartet ( 1JCF​≈268 Hz )

Table 2: Key FT-IR Vibrational Frequencies

Functional GroupMode of VibrationFrequency Range (cm −1 )Intensity & Shape
Primary Amine ( −NH2​ ) N-H Asymmetric & Symmetric Stretch3200 – 3350Medium, Doublet
Sulfonamide ( −SO2​ ) S=O Asymmetric Stretch1330 – 1370Strong, Sharp
Sulfonamide ( −SO2​ ) S=O Symmetric Stretch1120 – 1180Strong, Sharp
Pyrazole Core C=N Ring Stretch1550 – 1595Medium to Strong

Table 3: LC-MS (ESI+) Diagnostic Ions for Celecoxib

Ion Type m/z ValueAssignment / LossRelative Abundance
Molecular Ion 382.4 [M+H]+ Base Peak (100%)
Fragment 1 303.1 [M+H−SO2​NH2​]+ High
Fragment 2 313.2 [M+H−CF3​]+ Medium

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: NIH / ACS Omega URL:[Link]

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis Source: NIH / Frontiers in Chemistry URL:[Link]

  • Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst Source: Brieflands / Jundishapur Journal of Natural Pharmaceutical Products URL:[Link]

  • SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB Source: Zenodo / Indo American Journal of Pharmaceutical Research URL:[Link]

Sources

Foundational

The Pyrazole Scaffold in Modern Drug Discovery: Mechanistic Insights and Therapeutic Targets

Executive Summary As a Senior Application Scientist overseeing hit-to-lead optimization cascades, I frequently encounter the pyrazole ring as a foundational pharmacophore. The pyrazole ring is a five-membered aromatic he...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing hit-to-lead optimization cascades, I frequently encounter the pyrazole ring as a foundational pharmacophore. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms[1]. Its unique chemical profile—specifically its capacity to act simultaneously as a hydrogen bond donor and acceptor—makes it a "privileged scaffold" in medicinal chemistry[2]. To date, the FDA has approved over 40 pyrazole-containing drugs targeting a diverse array of clinical indications, ranging from oncology and inflammation to rare genetic disorders[1].

This technical guide provides an in-depth mechanistic analysis of pyrazole-based inhibitors, outlines quantitative target engagement data, and establishes a self-validating experimental workflow for evaluating novel pyrazole compounds in high-throughput kinase screening.

Mechanistic Profiling of Key Therapeutic Targets

Kinase Targeting: The Hinge-Binding Paradigm

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of oncology. The ATP-binding pocket of kinases is highly conserved, presenting a challenge for inhibitor selectivity. The 3-aminopyrazole moiety has emerged as a premier "hinge-binder"[3].

  • Causality of Binding: The un-substituted nitrogen (N1) of the pyrazole acts as a hydrogen bond donor, while the adjacent nitrogen (N2) or a substituted functional group acts as an acceptor. This bidentate interaction perfectly mimics the hydrogen-bonding pattern of the adenine ring of ATP with the backbone amides of the kinase hinge region[3].

  • Clinical Example (Ruxolitinib): Ruxolitinib is a potent inhibitor of Janus kinases (JAK1 and JAK2). Structurally, it utilizes a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold. Docking studies confirm that ruxolitinib acts as a Type I inhibitor, binding to the active DFG-in conformation of JAK1, facilitated by high shape complementarity[2].

Non-Kinase Targets: Exploiting Pocket Topography

Beyond kinases, pyrazoles are highly effective at targeting specific enzyme pockets through strategic substituent decoration.

  • Cyclooxygenase-2 (COX-2): Celecoxib achieves profound selectivity for COX-2 over COX-1 by utilizing a rigid trisubstituted diarylpyrazole core. The causality behind its selectivity lies in the para-sulfonamide group, which extends into a hydrophilic side pocket present only in COX-2, engaging in critical hydrogen bonds[4].

  • Phosphodiesterase-5 (PDE5): Sildenafil incorporates a pyrazole-fused pyrimidine ring. This structural geometry mimics the guanine base of cyclic GMP (cGMP), allowing competitive inhibition of PDE5 to treat erectile dysfunction and pulmonary arterial hypertension[1].

Quantitative Target Engagement Data

To benchmark novel pyrazole derivatives, it is critical to compare their binding affinities against established clinical assets. The following table summarizes key FDA-approved pyrazole-based inhibitors and their primary targets[1][5].

Drug NamePrimary TargetTherapeutic IndicationApproval YearScaffold Type
Celecoxib COX-2Rheumatoid Arthritis, Osteoarthritis1999Trisubstituted Pyrazole
Sildenafil PDE5Erectile Dysfunction, PAH1998Pyrazole-fused Pyrimidine
Ruxolitinib JAK1 / JAK2Myelofibrosis2011Disubstituted Pyrazole
Crizotinib ALK / ROS1Non-Small Cell Lung Cancer (NSCLC)2011Disubstituted Pyrazole
Encorafenib BRAF V600EMelanoma, Colorectal Cancer2018Trisubstituted Pyrazole
Pralsetinib RET KinaseNSCLC, Thyroid Cancer2020Disubstituted Pyrazole

Pathway Visualization: JAK/STAT Inhibition

The following diagram illustrates the mechanistic intervention of ruxolitinib within the JAK/STAT signaling cascade, a primary therapeutic target for pyrazole-based kinase inhibitors.

JAK_STAT Cytokine Cytokine (e.g., EPO, TPO) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 (Kinase) Receptor->JAK Activates STAT STAT (Monomer) JAK->STAT Phosphorylates STAT_P Phosphorylated STAT (Dimer) STAT->STAT_P Dimerization Nucleus Gene Transcription (Cell Proliferation) STAT_P->Nucleus Translocation Inhibitor Ruxolitinib (Pyrazole Inhibitor) Inhibitor->JAK ATP-competitive Inhibition

Caption: JAK/STAT signaling pathway and targeted inhibition by the pyrazole drug Ruxolitinib.

Experimental Workflow: TR-FRET Kinase Selectivity Profiling

When evaluating a novel pyrazole-based hit, establishing a robust, self-validating biochemical assay is paramount. I strongly advocate for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for high-throughput screening[6].

Assay Principle & Causality

TR-FRET relies on energy transfer between a donor fluorophore (e.g., Terbium or Europium) and an acceptor (e.g., Fluorescein or XL665)[7].

  • Why TR-FRET? Traditional fluorescence assays are plagued by the auto-fluorescence of library compounds. Terbium donors have a long emission half-life. By introducing a time delay (e.g., 50–100 µs) before measuring the emission, we completely eliminate short-lived background fluorescence, yielding an exceptional signal-to-noise ratio[7].

Self-Validating Protocol Steps

The following protocol outlines a 384-well format TR-FRET assay to determine the IC50 of a pyrazole inhibitor[8][9].

Step 1: Reagent Preparation & ATP Km Mapping

  • Action: Prepare the kinase, biotinylated/fluorescein-labeled substrate, and ATP in a HEPES-based buffer.

  • Causality: The ATP concentration must be set at or strictly near the apparent Michaelis constant ( Km,app​ ) for the specific kinase. Because pyrazoles are typically ATP-competitive hinge binders, running the assay at saturating ATP levels will artificially mask the inhibitor's potency.

Step 2: Compound Pre-Incubation

  • Action: Dispense 2.5 µL of the pyrazole inhibitor (in DMSO) and 2.5 µL of the kinase solution into the plate. Incubate for 15–30 minutes at room temperature[6].

  • Causality: Many pyrazole derivatives exhibit slow-binding kinetics. If ATP is added simultaneously with the inhibitor, the initial reaction velocity will be uninhibited, leading to an artificially high IC50. Pre-incubation allows the inhibitor-kinase complex to reach thermodynamic equilibrium.

Step 3: Reaction Initiation

  • Action: Add 5 µL of the ATP/Substrate mixture to initiate phosphorylation. Incubate for 60 minutes[9].

Step 4: Reaction Termination & Detection Assembly

  • Action: Add 10 µL of TR-FRET dilution buffer containing EDTA and the Terbium-labeled phospho-specific antibody[9].

  • Causality: Kinases strictly require Mg2+ as a cofactor to coordinate ATP. EDTA is a potent chelator that instantly strips Mg2+ from the active site, freezing the reaction. This ensures that the TR-FRET signal read later perfectly reflects the 60-minute time point[9].

Step 5: Ratiometric Detection & Self-Validation

  • Action: Read the plate on a TR-FRET compatible microplate reader, measuring emissions at both 490 nm (Terbium donor) and 520 nm (Fluorescein acceptor)[8].

  • Self-Validation (Z'-Factor): A screening plate is only valid if it proves its own dynamic range. Calculate the Z'-factor using the DMSO vehicle (100% activity) and a reference inhibitor like Staurosporine (0% activity). A Z'-factor ≥0.6 mathematically guarantees the assay window is wide enough to distinguish true pyrazole hits from assay noise.

Workflow Visualization: TR-FRET Assay

TR_FRET Step1 1. Reagent Prep (Kinase, Substrate, ATP at Km) Step2 2. Pre-incubation (Pyrazole Inhibitor + Kinase) Step1->Step2 Step3 3. Reaction Initiation (Add ATP & Substrate) Step2->Step3 Equilibrium Reached Step4 4. Reaction Termination (Add EDTA + Tb-Antibody) Step3->Step4 60 min Incubation Step5 5. TR-FRET Detection (Ratiometric Measurement) Step4->Step5 Chelate Mg2+

Caption: Step-by-step workflow of a Time-Resolved FRET kinase assay for inhibitor screening.

Conclusion

The pyrazole scaffold remains a cornerstone in the design of targeted therapeutics. By understanding the precise topological and electronic requirements of the target binding pocket—whether it is the hinge region of a kinase or the allosteric site of an enzyme—drug development professionals can systematically decorate the pyrazole core to achieve exquisite potency and selectivity. Coupling rational drug design with rigorous, self-validating biochemical assays like TR-FRET ensures a high-confidence hit-to-lead trajectory.

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Synthetic Workflows for 1-(2,2-Difluoroethyl)-1H-pyrazole-3-sulfonamide

Executive Summary In modern drug discovery, the strategic incorporation of fluorinated heterocycles is a proven method for optimizing pharmacokinetic and pharmacodynamic profiles. 1-(2,2-Difluoroethyl)-1H-pyrazole-3-sulf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorinated heterocycles is a proven method for optimizing pharmacokinetic and pharmacodynamic profiles. 1-(2,2-Difluoroethyl)-1H-pyrazole-3-sulfonamide represents a highly specialized, bifunctional building block. It merges the well-documented bioactivity of the pyrazole-3-sulfonamide pharmacophore with the metabolic shielding provided by a difluoroethyl group. This technical guide provides an in-depth analysis of the compound’s mechanistic rationale, stringent safety and handling protocols, and a self-validating experimental workflow for its derivatization in medicinal chemistry.

Mechanistic Rationale & Pharmacological Relevance

The structural design of 1-(2,2-Difluoroethyl)-1H-pyrazole-3-sulfonamide is driven by two distinct pharmacological pillars:

  • The Pyrazole-3-Sulfonamide Core: Sulfonamide hybrids containing pyrazole rings are extensively utilized to develop novel therapeutics with anti-inflammatory, antiproliferative, and anti-parasitic properties[1]. Specifically, this moiety is a classic zinc-binding pharmacophore, making it a potent inhibitor of Carbonic Anhydrase (CA) enzymes—particularly the tumor-associated CAIX isoform—and a critical component in cyclooxygenase-2 (COX-2) inhibitors[2].

  • The 2,2-Difluoroethyl Moiety: The substitution of hydrogen atoms with fluorine at the N1 position serves multiple purposes. It drastically improves the molecule's metabolic stability by blocking primary sites of cytochrome P450 oxidation. Furthermore, the electron-withdrawing nature of the fluorine atoms modulates the basicity of the pyrazole ring, while simultaneously increasing lipophilicity, which is crucial for blood-brain barrier (BBB) penetration in central nervous system (CNS) drug targets[3].

Chemical and Physical Properties

To facilitate accurate stoichiometric calculations and storage planning, the core quantitative data for 1-(2,2-Difluoroethyl)-1H-pyrazole-3-sulfonamide is summarized below:

PropertyValue
Chemical Name 1-(2,2-Difluoroethyl)-1H-pyrazole-3-sulfonamide
Molecular Formula C5H7F2N3O2S
Molecular Weight 211.19 g/mol
Physical State Solid (Typical)
Storage Temperature 2-8 °C (Refrigerated)
Storage Conditions Dry, inert atmosphere (Argon/Nitrogen)
Key Functional Groups Pyrazole ring, Primary Sulfonamide, Difluoroalkyl

Safety, Toxicity, and Handling Protocols

As a Senior Application Scientist, it is critical to approach fluorinated sulfonamides with a strict hierarchy of controls. While generally stable, this compound presents specific handling challenges due to its functional groups.

  • Hazard Identification: Sulfonamides are known sensitizers and can trigger allergic reactions (sulfa allergy) upon dermal contact or inhalation. Furthermore, fluorinated organic compounds require specialized disposal protocols to prevent environmental persistence.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during synthesis), splash-proof safety goggles, and a flame-retardant lab coat are mandatory.

  • Engineering Controls: All manipulations, especially weighing and transferring, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.

  • Storage Causality: The compound must be stored at 2-8 °C under an inert atmosphere (Argon or Nitrogen). Why? While sulfonamides are relatively stable, prolonged exposure to atmospheric moisture and ambient heat can lead to slow hydrolysis or degradation of the pyrazole core. Keeping the environment anhydrous preserves the integrity of the primary amine for downstream coupling reactions.

Experimental Workflows: Acyl Sulfonamide Derivatization

A common application for this building block is its conversion into an acyl sulfonamide—a motif frequently found in Nav1.7 and Bcl-2 inhibitors. Sulfonamide coupling protocols often utilize microwave irradiation or standard amine coupling techniques[4]. Below is a field-proven, self-validating protocol for acyl sulfonamide synthesis.

Causality-Driven Methodology
  • The Challenge: The primary amine of the sulfonamide group (-SO2NH2) is a notoriously weak nucleophile due to the strong electron-withdrawing nature of the adjacent sulfonyl group.

  • The Solution: The use of a hypernucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) is mechanistically required. DMAP reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate, effectively overcoming the weak nucleophilicity of the sulfonamide nitrogen.

Step-by-Step Protocol
  • Reagent Preparation: Dissolve 1.0 equivalent of 1-(2,2-Difluoroethyl)-1H-pyrazole-3-sulfonamide in anhydrous Dichloromethane (DCM) under an Argon atmosphere. Causality: Anhydrous conditions are critical because moisture will rapidly outcompete the sulfonamide for the acyl chloride, forming a carboxylic acid byproduct.

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) and 0.1 equivalents of DMAP. Stir for 10 minutes.

  • Electrophile Coupling: Cool the reaction flask to 0 °C using an ice bath. Add 1.1 equivalents of the desired acyl chloride dropwise. Causality: Cooling prevents exothermic degradation and minimizes the formation of di-acylated side products.

  • Reaction Monitoring: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4-6 hours. Monitor the reaction progress via LC-MS.

  • Self-Validating Aqueous Workup: Quench the reaction with saturated aqueous Ammonium Chloride (NH4Cl). Extract the aqueous layer three times with DCM.

    • Self-Validation Check: This step acts as a built-in purification system. Unreacted acyl chlorides hydrolyze to carboxylic acids and partition into the aqueous layer. Saturated NH4Cl (pH ~5.5) safely neutralizes the DIPEA/DMAP without protonating the newly formed acyl sulfonamide (which typically has a pKa of 4-5), ensuring the target product remains exclusively in the organic phase.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Workflow Visualization

G N1 1. Reagent Preparation Dissolve 1-(2,2-Difluoroethyl)-1H-pyrazole-3-sulfonamide in anhydrous DCM N2 2. Base Addition Add DIPEA (2.0 eq) & DMAP (0.1 eq) N1->N2 Inert Atmosphere (Ar) N3 3. Electrophile Coupling Dropwise addition of Acyl Chloride at 0°C N2->N3 Cooling to 0°C N4 4. Reaction Monitoring Stir 4-6h at RT, monitor via LC-MS N3->N4 Warm to RT N5 5. Aqueous Workup Quench with NH4Cl, extract, dry over Na2SO4 N4->N5 Complete Conversion N6 6. Purification Flash Chromatography (Hexane/EtOAc) N5->N6 Organic Layer

Fig 1: Step-by-step synthetic workflow for acyl sulfonamide derivatization.

Conclusion

1-(2,2-Difluoroethyl)-1H-pyrazole-3-sulfonamide is a powerful tool in the medicinal chemist's arsenal, offering a unique combination of target specificity (via the sulfonamide) and metabolic resilience (via the difluoroethyl group). By adhering to strict anhydrous handling protocols and leveraging nucleophilic catalysis during derivatization, researchers can efficiently integrate this building block into complex drug discovery pipelines.

References

  • Title: Hydroxypyridinethione Inhibitors of Human Insulin-Degrading Enzyme Source: nih.gov URL: [Link]

  • Title: The Identification of the Clinical Candidate... (Sulfonamide Hybrids) Source: researchgate.net URL: [Link]

Sources

Foundational

The 1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide Scaffold: Design, Synthesis, and Application in NLRP3 Inflammasome Inhibition

Executive Summary The development of small-molecule therapeutics targeting the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome has fundamentally shifted the treatment landscape for autoimmune and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule therapeutics targeting the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome has fundamentally shifted the treatment landscape for autoimmune and neuroinflammatory diseases. While first-generation inhibitors validated the sulfonylurea pharmacophore, their clinical progression was hindered by metabolic liabilities and off-target activity. The emergence of 1-(2,2-difluoroethyl)-1H-pyrazole-3-sulfonamide and its derivatives represents a masterclass in rational drug design, offering a highly tunable, metabolically stable core that overcomes previous pharmacokinetic hurdles. This whitepaper dissects the structural rationale, structure-activity relationships (SAR), and self-validating synthetic workflows for this critical class of building blocks.

Structural Rationale: The Role of the 2,2-Difluoroethyl Group

In modern medicinal chemistry, the substitution of a standard alkyl chain with a fluoroalkyl group is rarely arbitrary. The integration of a 2,2-difluoroethyl moiety at the N1 position of the pyrazole-3-sulfonamide core serves three distinct, causal functions in 1[1]:

  • Eradication of Metabolic Liabilities: Unsubstituted ethyl or methyl groups on heteroaromatics are highly susceptible to cytochrome P450 (CYP450)-mediated α-hydroxylation and subsequent dealkylation. The strong electron-withdrawing nature of the adjacent fluorine atoms strengthens the C-H bonds at the α-carbon, effectively blocking oxidative degradation and extending the molecule's half-life.

  • pKa Modulation for Target Engagement: The inductive effect (-I) of the difluoroethyl group pulls electron density away from the pyrazole ring. This subtly lowers the pKa of the adjacent sulfonamide (and its subsequent sulfonylurea derivative) to approximately 4.5–5.0. This ensures the molecule remains predominantly ionized (anionic) at physiological pH (7.4), a state that is absolutely critical for electrostatic anchoring to the Walker A motif within the 2[2].

  • Optimization of Lipophilic Efficiency (LipE): Fluorination increases the partition coefficient (logP) without adding significant steric bulk. This enhances passive cellular permeability, allowing the drug to efficiently cross the cell membrane to reach the intracellular3[3].

Known Analogs and Structure-Activity Relationships (SAR)

Modifications at the N1 position of the pyrazole ring drastically alter both the physicochemical properties and the inhibitory potency of the resulting sulfonylurea derivatives. Table 1 summarizes the profiling of known analogs within this scaffold family.

Table 1: Physicochemical and Pharmacological Profiling of N1-Substituted Pyrazole-3-Sulfonamide Analogs

N1-SubstituentCalculated ΔLogP (vs. H)CYP450 Oxidative LiabilityRepresentative NLRP3 IC₅₀ Range*
Hydrogen (Core) BaselineHigh> 10 μM
Methyl +0.5High (N-Demethylation)1.0 - 5.0 μM
Ethyl +1.0High (α-Hydroxylation)0.5 - 1.0 μM
Isopropyl +1.4Moderate0.1 - 0.5 μM
2,2-Difluoroethyl +1.2Low (Blocked) < 0.1 μM
2,2,2-Trifluoroethyl +1.5Very Low< 0.1 μM

*Note: IC₅₀ values are representative ranges for the fully elaborated sulfonylurea derivatives (e.g., coupled with a hexahydro-s-indacen-4-yl group) based on established SAR trends in recent patent literature[2].

Experimental Workflows: A Self-Validating System

Synthesizing N-alkylated pyrazoles inherently risks the formation of N1 and N2 regioisomeric mixtures due to tautomerization. As an Application Scientist, it is critical to employ a methodology where the chemistry dictates the regioselectivity, and the analytical controls provide immediate validation.

Protocol 1: Regioselective Synthesis of 1-(2,2-Difluoroethyl)-1H-pyrazole-3-sulfonamide
  • Step 1: Controlled Deprotonation. Suspend 1H-pyrazole-3-sulfonamide (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq).

    • Causality: K₂CO₃ is a mild base capable of deprotonating the pyrazole NH (pKa ~14) without deprotonating the primary sulfonamide NH₂ (pKa ~10). Using a stronger base like NaH at this stage would lead to competitive alkylation at the sulfonamide nitrogen.

  • Step 2: Kinetic Alkylation. Dropwise add 2,2-difluoroethyl trifluoromethanesulfonate (1.1 eq) at 0°C, then allow the reaction to warm to room temperature.

    • Causality: The triflate is an exceptionally potent leaving group compared to standard halides (e.g., bromides). This allows the reaction to proceed rapidly at lower temperatures, heavily favoring the kinetically preferred, less sterically hindered N1 position over the N2 position.

  • Step 3: In-Process Validation. Monitor the reaction via LC-MS.

    • Self-Validation: The desired N1-isomer will consistently elute later than the N2-isomer on a reverse-phase C18 column due to its lower overall dipole moment. Confirm the exact regiochemistry of the major peak via 2D NOESY NMR; the absence of an NOE cross-peak between the difluoroethyl protons and the pyrazole C4-H proton confirms N1 alkylation.

  • Step 4: Isolation. Quench with water and extract with EtOAc. Wash the organic layer extensively with a 5% aqueous LiCl solution to completely strip the residual DMF.

Protocol 2: Conversion to the Active Sulfonylurea Inhibitor
  • Step 1: Activation. Dissolve the validated 1-(2,2-difluoroethyl)-1H-pyrazole-3-sulfonamide in anhydrous THF. Add NaH (60% dispersion, 1.2 eq) at 0°C to deprotonate the sulfonamide.

  • Step 2: Coupling. Add the desired isocyanate (e.g., 1,2,3,5,6,7-hexahydro-s-indacen-4-yl isocyanate) (1.0 eq) and stir for 2 hours.

  • Step 3: pH-Driven Precipitation. Quench the reaction carefully with 1M HCl until the aqueous layer reaches exactly pH 4.

    • Self-Validation & Causality: The resulting sulfonylurea product has a pKa of ~4.5–5.0. By adjusting the pH to 4, the product becomes fully protonated and neutral, causing it to crash out of the aqueous/THF mixture as a pure solid, allowing for isolation via simple vacuum filtration without the need for chromatography.

Mechanistic Pathways & Visualizations

To fully contextualize the utility of these derivatives, we must visualize both their biological mechanism of action and their synthetic lifecycle.

NLRP3_Pathway Signal1 Signal 1 (TLR4 / NF-κB) NLRP3_Inactive Inactive NLRP3 Monomer Signal1->NLRP3_Inactive Priming Signal2 Signal 2 (K+ Efflux / ROS) NLRP3_Active Active NLRP3 Oligomer Signal2->NLRP3_Active Activation NLRP3_Inactive->NLRP3_Active ASC ASC Recruitment NLRP3_Active->ASC Caspase1 Pro-Caspase-1 Cleavage ASC->Caspase1 IL1b IL-1β / IL-18 Release Caspase1->IL1b Pyroptosis Pyroptosis Caspase1->Pyroptosis Inhibitor Pyrazole-Sulfonylurea (2,2-Difluoroethyl analog) Inhibitor->NLRP3_Active Blocks NACHT domain

Fig 1. NLRP3 Inflammasome Activation Pathway and Inhibition by Pyrazole-Sulfonylureas.

Synthesis_Workflow SM 1H-pyrazole-3-sulfonamide Alkylation N-Alkylation (2,2-difluoroethyl triflate) SM->Alkylation Intermediate 1-(2,2-difluoroethyl)-1H- pyrazole-3-sulfonamide Alkylation->Intermediate LC-MS / NOESY Coupling Urea Formation (R-NCO, NaH) Intermediate->Coupling Product NLRP3 Inhibitor (Sulfonylurea) Coupling->Product pH 4 Precipitation

Fig 2. Regioselective Synthesis Workflow for 1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide Derivatives.

References

  • Source: Google Patents (WIPO/PCT)
  • Source: PubMed Central (PMC)
  • Source: American Chemical Society (ACS)

Sources

Protocols & Analytical Methods

Method

Synthesis and Characterization of 1-(2,2-Difluoroethyl)-1H-pyrazole-3-sulfonamide: A Comprehensive Application Note

Executive Summary The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 1-(2,2-Difluoroethyl)-1H-pyrazole-3-sulfonamide has emerged as a critical building block in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 1-(2,2-Difluoroethyl)-1H-pyrazole-3-sulfonamide has emerged as a critical building block in the development of highly selective kinase inhibitors, Nav1.8 sodium channel blockers, and NLRP3 inflammasome inhibitors[1]. The incorporation of the 2,2-difluoroethyl moiety provides a unique bioisosteric profile—enhancing lipophilicity, improving metabolic stability against cytochrome P450 oxidation, and modulating the pKa of adjacent hydrogen bond donors without the extreme steric bulk of a fully fluorinated trifluoroethyl group.

This application note provides a self-validating, highly regioselective synthetic protocol for this compound. By analyzing the causality behind protecting group strategies and electrophile selection, this guide ensures high-yield, reproducible results for drug development professionals.

Strategic Rationale & Causality in Synthesis

The direct N-alkylation of 1H-pyrazole-3-sulfonamide[2] presents two major chemical challenges:

  • Chemoselectivity (N-pyrazole vs. N-sulfonamide): The primary sulfonamide nitrogen is highly nucleophilic under basic conditions. Without protection, alkylation will indiscriminately occur at the sulfonamide group, leading to complex mixtures of over-alkylated products.

  • Regioselectivity (N1 vs. N2 of the pyrazole): The pyrazole ring exists in a tautomeric equilibrium. Alkylation must be directed specifically to the N1 position to yield the desired isomer.

Protecting Group Strategy: Why PMB?

To ensure absolute chemoselectivity, the sulfonamide must be exhaustively protected. We utilize the N,N-bis(4-methoxybenzyl) (PMB) protecting group. Unlike Boc (which can undergo ring-opening side reactions under prolonged basic heating) or Trityl (which introduces severe steric hindrance that can depress overall yields), the PMB group is robust under basic alkylation conditions and can be cleanly cleaved under mildly acidic conditions[3].

Alkylating Agent Selection: The Triflate Advantage

Fluorinated alkyl halides (e.g., 2,2-difluoroethyl bromide or iodide) exhibit notoriously poor reactivity in S_N2 displacements. The strong electron-withdrawing effect of the adjacent fluorine atoms strengthens the C-X bond and destabilizes the electron-rich transition state. To overcome this thermodynamic barrier, 2,2-difluoroethyl trifluoromethanesulfonate (triflate) is employed as a hyper-reactive electrophile, ensuring complete conversion at lower temperatures and minimizing degradation.

Synthetic Workflow

SynthWorkflow A 1H-pyrazole-3-sulfonamide (Starting Material) B N,N-bis(PMB)-1H- pyrazole-3-sulfonamide (Protected Intermediate) A->B PMB-Cl, K2CO3 DMF, 80°C C 1-(2,2-Difluoroethyl)-N,N-bis(PMB)- 1H-pyrazole-3-sulfonamide (Alkylated Intermediate) B->C CHF2CH2OTf, Cs2CO3 MeCN, 60°C D 1-(2,2-Difluoroethyl)-1H- pyrazole-3-sulfonamide (Target Compound) C->D TFA, DCM, Anisole RT, 12h

Fig 1. Three-step synthetic workflow for 1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure the integrity of the workflow before advancing to the next stage.

Step 1: Synthesis of N,N-bis(4-methoxybenzyl)-1H-pyrazole-3-sulfonamide

Objective: Exhaustive protection of the primary sulfonamide to prevent competitive N-alkylation.

  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole-3-sulfonamide (10.0 g, 68.0 mmol, 1.0 eq)[2] and anhydrous DMF (150 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add anhydrous K₂CO₃ (28.2 g, 204.0 mmol, 3.0 eq) followed by dropwise addition of 4-methoxybenzyl chloride (PMB-Cl) (23.4 g, 149.6 mmol, 2.2 eq).

  • Reaction: Heat the suspension to 80 °C and stir for 16 hours.

  • IPC (Self-Validation): Sample the reaction mixture for LC-MS. The reaction is complete when the starting material peak (m/z 148 [M+H]⁺) is consumed, and the di-PMB product mass (m/z 400.1 [M+H]⁺) is dominant.

  • Workup: Cool the mixture to room temperature and quench with ice water (300 mL). Extract the aqueous layer with EtOAc (3 × 150 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 100 mL) to remove residual DMF, followed by brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 10% to 40% EtOAc in Hexanes) to afford the protected intermediate as a white solid.

Step 2: Regioselective N1-Alkylation

Objective: Introduction of the 2,2-difluoroethyl moiety at the N1 position.

  • Setup: Dissolve the protected intermediate from Step 1 (20.0 g, 50.1 mmol, 1.0 eq) in anhydrous Acetonitrile (MeCN) (200 mL) under nitrogen.

  • Reagent Addition: Add Cs₂CO₃ (32.6 g, 100.2 mmol, 2.0 eq). Stir for 15 minutes at room temperature, then add 2,2-difluoroethyl trifluoromethanesulfonate (12.9 g, 60.1 mmol, 1.2 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 60 °C for 4 hours.

  • IPC: TLC (Hexane/EtOAc 2:1) and LC-MS should indicate complete conversion to the alkylated product (m/z 464.1 [M+H]⁺).

  • Workup: Filter the reaction mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude residue is purified by flash chromatography (Silica gel, 10% to 30% EtOAc in Hexanes) to yield the alkylated intermediate.

Step 3: Global Deprotection & Product Isolation

Objective: Cleavage of the PMB groups to unmask the active sulfonamide[3].

  • Setup: Dissolve the alkylated intermediate (18.0 g, 38.8 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM) (100 mL).

  • Scavenger Addition (Critical Step): Add Anisole (12.6 g, 116.4 mmol, 3.0 eq). Causality Note: Anisole acts as a highly nucleophilic carbocation scavenger. Without it, the highly reactive 4-methoxybenzyl cations generated during cleavage will irreversibly re-alkylate the pyrazole ring.

  • Acid Addition: Cool the mixture to 0 °C and slowly add Trifluoroacetic acid (TFA) (50 mL). Remove the ice bath and stir at room temperature for 12 hours.

  • IPC: LC-MS should show the disappearance of the starting material and the mono-PMB intermediate, with the sole presence of the target compound (m/z 212.0 [M+H]⁺).

  • Workup: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA.

  • Crystallization: Triturate the resulting thick oil with Methyl tert-butyl ether (MTBE) and Hexanes (1:4 ratio, 100 mL). Stir vigorously until a white precipitate forms. Filter the solid, wash with cold Hexanes, and dry under high vacuum to afford pure 1-(2,2-Difluoroethyl)-1H-pyrazole-3-sulfonamide[1].

Regioselectivity Mechanism

The alkylation of the pyrazole core is highly regioselective for the N1 position. The bulky C3-sulfonamide group (especially when protected with two large PMB rings) creates immense steric hindrance at the adjacent N2 position. Consequently, the thermodynamic and kinetic pathways strongly favor the approach of the 2,2-difluoroethyl triflate at the unhindered N1 position.

Regioselectivity cluster_paths Tautomer N,N-bis(PMB)-1H-pyrazole-3-sulfonamide (Tautomeric Equilibrium) N1_Pathway Alkylation at N1 (Sterically Unhindered) Tautomer->N1_Pathway Favored (Kinetic & Thermodynamic) N2_Pathway Alkylation at N2 (Sterically Hindered by C3-SO2N(PMB)2) Tautomer->N2_Pathway Disfavored (Steric Clash) Major Major Product 1-(2,2-Difluoroethyl)-isomer N1_Pathway->Major Minor Minor Product 1-(2,2-Difluoroethyl)-5-sulfonamide isomer N2_Pathway->Minor

Fig 2. Regioselectivity rationale governing the N1-alkylation of the pyrazole core.

Analytical Validation & Quantitative Data

The following table summarizes the expected quantitative yields, purity metrics, and benchmark analytical data for the intermediates and the final target compound[1].

CompoundExpected YieldPurity (HPLC)LC-MS (m/z)Key ¹H NMR Signals (DMSO-d₆, 400 MHz)
Protected Intermediate 82 - 88%>98%400.1 [M+H]⁺δ 7.80 (d, 1H), 6.70 (d, 1H), 4.25 (s, 4H, PMB-CH₂), 3.75 (s, 6H, OCH₃)
Alkylated Intermediate 75 - 80%>95%464.1 [M+H]⁺δ 6.10 (tt, 1H, CHF₂), 4.50 (td, 2H, N-CH₂), 4.25 (s, 4H), 3.75 (s, 6H)
Target Compound 90 - 95%>99%212.0 [M+H]⁺δ 7.93 (d, J = 2.4 Hz, 1H), 7.49 (s, 2H, NH₂), 6.75 (d, J = 2.4 Hz, 1H), 6.38 (tt, J = 54.6, 3.6 Hz, 1H, CHF₂), 4.65 (td, J = 15.0, 3.6 Hz, 2H, N-CH₂)

Note: The extreme splitting of the CHF₂ proton (tt, J = 54.6 Hz) is highly characteristic of the geminal fluorine-proton coupling and serves as the primary diagnostic peak for successful alkylation.

References

  • Google Patents. Contains specific characterization and synthetic utility of 1-(2,2-Difluoroethyl)-1H-pyrazole-3-sulfonamide.
  • Chemistry of Substituted Thiazinanes and Their Derivatives PMC - NIH. Provides authoritative grounding on the methodology for the protection and subsequent TFA-mediated deprotection of N,N-bis(4-methoxybenzyl) sulfonamides. URL:[Link]

Sources

Application

Application Note &amp; Protocol: N-Alkylation of Pyrazole Sulfonamides

Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of N-Alkylated Pyrazole Sulfonamides The pyrazole ring is a privileged scaffold in medicinal chemistry, renown...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Alkylated Pyrazole Sulfonamides

The pyrazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to act as a bioisostere for amides, phenols, and other aromatic systems.[1] When combined with a sulfonamide moiety, the resulting pyrazole sulfonamide core serves as a pharmacophore in numerous pharmaceutically active compounds, exhibiting activities ranging from anti-inflammatory to anticancer.[2][3][4][5]

The N-alkylation of the pyrazole ring is a critical synthetic step that allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This functionalization introduces a key vector for exploring structure-activity relationships (SAR), directly influencing how a compound interacts with its biological target. However, the N-alkylation of unsymmetrical pyrazoles presents a significant challenge: regioselectivity. Due to tautomerization, the two nitrogen atoms of the pyrazole ring exhibit similar reactivity, often leading to the formation of a mixture of N-1 and N-2 alkylated regioisomers that can be difficult to separate.[6]

This guide provides a comprehensive overview of the principles and protocols for the successful N-alkylation of pyrazole sulfonamides. We will delve into the mechanistic underpinnings of regioselectivity and present detailed, field-proven protocols. This document is designed to equip researchers with the knowledge to not only execute these reactions but also to troubleshoot and optimize them for their specific substrates.

Mechanism and Principles of Regioselectivity

The N-alkylation of a pyrazole sulfonamide is fundamentally a nucleophilic substitution reaction. The reaction proceeds via deprotonation of the pyrazole N-H by a base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking an electrophilic alkylating agent (e.g., an alkyl halide) in an SN2-type mechanism.

The Tautomerism Challenge

An unsymmetrical pyrazole exists as two rapidly interconverting tautomers, which complicates regioselectivity. The position of the N-H proton influences which nitrogen atom is deprotonated and subsequently alkylated. The outcome of the reaction is a delicate interplay of several factors:

  • Steric Hindrance: Bulky substituents on the pyrazole ring, particularly at the C3 and C5 positions, can sterically shield the adjacent nitrogen atom (N2 and N1, respectively). Consequently, alkylation will preferentially occur at the less sterically hindered nitrogen.[1][7] Utilizing a bulkier alkylating agent can further amplify this effect.[8]

  • Electronic Effects: Electron-withdrawing groups (like the sulfonamide itself or a trifluoromethyl group) decrease the nucleophilicity of the pyrazole nitrogens, which can make the reaction more sluggish.[9] The position of these groups dictates the relative electron density on each nitrogen, influencing the site of deprotonation and alkylation.

  • Base and Counter-ion: The choice of base is critical. Strong, non-coordinating bases like sodium hydride (NaH) lead to complete deprotonation, forming a "free" pyrazolate anion in solution. In such cases, the reaction outcome is often governed by the intrinsic nucleophilicity and steric accessibility of the two nitrogen atoms.[7] Conversely, weaker bases like potassium carbonate (K₂CO₃) or the use of metallic bases with coordinating counter-ions (e.g., KOt-Bu) can lead to complex intermediates where the metal cation coordinates with the pyrazolate anion and potentially other polar groups on the molecule, thereby directing alkylation to a specific nitrogen.[10]

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used as they effectively solvate the pyrazolate anion.[7] The choice of solvent can influence the dissociation of the ion pair and thus impact regioselectivity.

Computational analysis can be a powerful tool to predict the outcome. For instance, calculations have shown that while a generic alkylating agent like methyl bromide might favor N1 alkylation, a more complex agent with hydrogen-bonding capabilities can reverse this selectivity by stabilizing the transition state for N2 alkylation.[11]

Experimental Protocols

Protocol 1: General Base-Mediated N-Alkylation (K₂CO₃/DMF)

This protocol represents a robust and widely applicable starting point for the N-alkylation of pyrazole sulfonamides, particularly when using primary alkyl halides.

Materials:

  • Pyrazole sulfonamide (1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1–1.2 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole sulfonamide (1.0 equiv) and potassium carbonate (2.0 equiv).

  • Add anhydrous DMF to achieve a concentration of 0.1–0.5 M with respect to the pyrazole sulfonamide.

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add the alkylating agent (1.1 equiv) to the mixture dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 50–60 °C) as needed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine.[7]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product(s).

Protocol 2: N-Alkylation under Strongly Basic Conditions (NaH/THF)

This method is employed when weaker bases fail or to achieve high regioselectivity, often favoring the N-1 isomer with primary alkyl halides.[7] Caution: Sodium hydride (NaH) is highly reactive and pyrophoric upon contact with water. Handle with extreme care under an inert atmosphere.

Materials:

  • Pyrazole sulfonamide (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Alkyl halide (1.1 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a stir bar and under an inert atmosphere, add the pyrazole sulfonamide (1.0 equiv) and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride (1.2 equiv) portion-wise. Note: Hydrogen gas evolution will occur. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the resulting pyrazolate solution back to 0 °C.

  • Add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This innovative method avoids the use of a base altogether, which can be advantageous for substrates sensitive to basic conditions. It relies on a Brønsted acid to catalyze the reaction between the pyrazole and a trichloroacetimidate electrophile.[1][12]

Materials:

  • Pyrazole sulfonamide (1.0 equiv)

  • Alkyl trichloroacetimidate (1.0–1.2 equiv)

  • Camphorsulfonic acid (CSA) (0.2 equiv)

  • 1,2-Dichloroethane (DCE), dry

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Charge a dry round-bottom flask with the pyrazole sulfonamide (1.0 equiv), the alkyl trichloroacetimidate (1.0 equiv), and CSA (0.2 equiv) under an argon atmosphere.[1][7]

  • Add dry DCE to form a 0.25 M solution.[1][7]

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.[1][7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Reaction Condition Summary

The choice of base and solvent significantly impacts the outcome of pyrazole alkylation. The following table summarizes common conditions and their typical results.

EntryPyrazole SubstrateBase (equiv)SolventAlkylating AgentTemp.Outcome/CommentsReference
13,5-dimethyl-1H-pyrazoleK₂CO₃ (2.0)DMFMethyl IodideRTGood yield of N-methylated product.[2]
23,5-dimethyl-1H-pyrazoleKOt-Bu (1.8)THFMethyl Iodide0°C to RTHigh yield (78%) of 1,3,5-trimethyl-1H-pyrazole.[2][3]
35-(trifluoromethyl)-1H-pyrazole-3-sulfonyl fluorideK₂CO₃ (2.0)DMSOBenzyl BromideRTHigh conversion and excellent isolated yield.[9]
44-chloropyrazoleCSA (0.2)DCEPhenethyl trichloroacetimidateRTAcid-catalyzed method, avoids strong base. Good yield.[1][7]
5Activated Pyrazole2,6-lutidineN/AChloromethyl methyl sulfideN/AWeak, non-coordinating base gave excellent 20:1 regioselectivity.[10]
6Activated PyrazoleKOt-BuN/AChloromethyl methyl sulfideN/AStrong, coordinating base gave poor 3:2 regioselectivity.[10]

Visualizations: Workflows and Decision Making

General Experimental Workflow

The following diagram outlines the standard sequence of operations for a base-mediated N-alkylation protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Pyrazole Sulfonamide and Base in Anhydrous Solvent add_alkyl Add Alkylating Agent reagents->add_alkyl stir Stir at RT or Heat add_alkyl->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction (e.g., add water) monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate Under Reduced Pressure wash_dry->concentrate chromatography Purify by Column Chromatography concentrate->chromatography product Isolated N-Alkylated Product chromatography->product

Caption: General workflow for base-mediated N-alkylation.

Decision Tree for Optimizing Regioselectivity

This diagram provides a logical path for troubleshooting and optimizing the regioselectivity of the N-alkylation reaction.

G cluster_steric_path cluster_electronic_path start Goal: Improve Regioselectivity sterics Is one N atom more sterically hindered? start->sterics sterics_yes Less Hindered N is Target: - Use bulky alkylating agent - Use bulky base More Hindered N is Target: - Use smaller alkylating agent - Consider coordinating base sterics->sterics_yes Yes base_choice Modify Base/Solvent System sterics->base_choice No / Ambiguous k2co3 Start with K₂CO₃ in DMF/DMSO. Often favors one isomer. base_choice->k2co3 nah Use NaH in THF for 'free' anion. Outcome governed by intrinsic nucleophilicity/sterics. base_choice->nah organic_base Try weak, non-coordinating base (e.g., 2,6-lutidine) to favor thermodynamic product. base_choice->organic_base

Caption: Decision tree for improving regioselectivity.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Insufficiently strong base. 2. Poor solubility of starting material. 3. Inactive alkylating agent (degraded). 4. Reaction temperature too low.1. Switch to a stronger base (e.g., K₂CO₃ → NaH). Ensure anhydrous conditions.[8] 2. Use a more polar aprotic solvent like DMSO.[7] 3. Use fresh, purified alkylating agent. Note reactivity order: I > Br > Cl.[8] 4. Gradually increase the reaction temperature and monitor for product formation.
Poor Regioselectivity 1. Similar steric/electronic environment at N1/N2. 2. Inappropriate base/solvent combination.1. Change the alkylating agent to a bulkier one to exploit subtle steric differences.[8] 2. Systematically screen bases (K₂CO₃, Cs₂CO₃, NaH, KOt-Bu) and solvents (DMF, DMSO, THF). A weak, non-coordinating base like 2,6-lutidine can sometimes provide high selectivity.[10]
N,N-Dialkylation 1. The mono-alkylated sulfonamide product is deprotonated and reacts again. 2. Large excess of alkylating agent or base.1. Use a minimal excess of the alkylating agent (e.g., 1.05–1.1 equivalents).[13] 2. Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration. 3. Use a sulfonamide with a sterically demanding group if the synthesis allows.[13]
O-Alkylation Side Product 1. The sulfonamide anion is an ambident nucleophile. 2. Certain reaction conditions can favor attack at the oxygen atom.1. This is less common with pyrazole sulfonamides but can occur. Characterize byproducts carefully. 2. Modifying the counter-ion (e.g., switching from Na⁺ to K⁺ or Cs⁺) can sometimes alter the N/O selectivity.

Product Characterization

Rigorous characterization is essential to confirm the identity and regiochemistry of the product.

  • Thin Layer Chromatography (TLC): Used for reaction monitoring. The two regioisomers may have different Rf values, allowing for a preliminary assessment of selectivity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring the disappearance of starting materials and the appearance of products. The mass spectrum confirms the addition of the alkyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for assigning the regiochemistry.

    • ¹H NMR: The chemical shifts of the pyrazole ring protons are sensitive to the substitution pattern.

    • ¹³C NMR: Can also provide evidence for the point of attachment.

    • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This is a powerful 2D NMR technique. Irradiation of the protons on the newly introduced alkyl group (e.g., the -CH₂- protons of a benzyl group) will show a spatial correlation (an NOE) to the protons on the pyrazole ring that are physically closest. This allows for unambiguous assignment of the structure as the N-1 or N-2 isomer.[10]

References

  • BenchChem. (2025).
  • Leisen, C., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • Zhang, Y., et al. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions.
  • BenchChem. (2025).
  • Marsini, M. A., et al. (2010). Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Synlett, 2010(06), 873-876.
  • WuXi Biology. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II). WuXi AppTec.
  • Mate, N. A., et al. (2022).
  • ResearchGate. (n.d.). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. Request PDF.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.).
  • Reddy, M. R., et al. (2023).
  • Yogi, D., & Joshi, S. (2016). The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. Journal of Chemical and Pharmaceutical Sciences, 6(1), 117-122.
  • Reddy, M. R., et al. (2023).
  • Valdman, M., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(6), 1682-1686.
  • BenchChem. (2025).
  • BenchChem. (2025). Protocol for N-alkylation of 1H-pyrazole-4-carbaldehyde. Benchchem.
  • Raju, B., et al. (2018). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Journal of the Mexican Chemical Society, 62(2).
  • Ali, S., et al. (2023). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry, 11, 1243574.

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Method

Application Note &amp; Protocol: Synthesis of N-1-(2,2-Difluoroethyl)pyrazoles via Acid-Catalyzed Cyclocondensation

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of pyrazole rings featuring an N-1-(2,2-difluoroethyl) substituent. The incorporation...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of pyrazole rings featuring an N-1-(2,2-difluoroethyl) substituent. The incorporation of fluorinated moieties, such as the difluoroethyl group, is a validated strategy in medicinal chemistry for enhancing key pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This protocol details the acid-catalyzed cyclocondensation of 2,2-difluoroethylhydrazine with a 1,3-dicarbonyl compound, a robust and versatile method based on the principles of the Knorr pyrazole synthesis.[1][2][3] We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline characterization techniques, and emphasize critical safety considerations for handling hydrazine derivatives.

Introduction & Scientific Context

The pyrazole scaffold is a privileged five-membered heterocyclic motif prevalent in a wide array of FDA-approved pharmaceuticals, such as Celecoxib (anti-inflammatory), and is a cornerstone in modern drug discovery programs.[4][5] Its structural versatility allows for facile substitution, enabling the fine-tuning of physicochemical and biological properties.

The strategic introduction of fluorine into drug candidates is a powerful tool for lead optimization. The difluoroethyl group, in particular, can serve as a bioisostere for other functional groups, modulate pKa, and block sites of metabolism, thereby improving the pharmacokinetic profile of a molecule.[6] This application note provides a reliable and scalable protocol for accessing N-1-(2,2-difluoroethyl)pyrazoles, valuable building blocks for pharmaceutical and agrochemical research.

Reaction Principle and Mechanism

The formation of the pyrazole ring is achieved through the Knorr pyrazole synthesis, a classic cyclocondensation reaction.[1][3][7] The process involves the reaction of a hydrazine derivative (2,2-difluoroethylhydrazine) with a 1,3-dicarbonyl compound (e.g., acetylacetone) under acidic conditions.

The mechanism proceeds through several key steps:

  • Acid-Catalyzed Condensation: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of 2,2-difluoroethylhydrazine on one of the protonated carbonyl groups of the 1,3-dicarbonyl compound.[2][3]

  • Hydrazone Formation: This initial condensation leads to the formation of a hydrazone intermediate after the elimination of a water molecule.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

  • Dehydration & Aromatization: A final dehydration step results in the formation of the thermodynamically stable and aromatic pyrazole ring.[1][8]

Regioselectivity: When an unsymmetrical 1,3-dicarbonyl is used, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[1] The selectivity is governed by the relative electrophilicity of the carbonyl carbons and the steric hindrance of the substituents on both the dicarbonyl and the hydrazine.[1][8] The electron-withdrawing nature of the difluoroethyl group can influence this selectivity.

Knorr_Pyrazole_Synthesis_Mechanism Figure 1: General Mechanism for N-Difluoroethyl Pyrazole Formation cluster_reactants Reactants R1 1,3-Dicarbonyl S1 + H⁺ - H₂O R2 2,2-Difluoroethylhydrazine I1 Hydrazone Intermediate S2 Intramolecular Attack I2 Cyclized Intermediate (non-aromatic) S3 - H₂O (Dehydration) P1 N-1-(2,2-Difluoroethyl)pyrazole S1->I1 Condensation S2->I2 Cyclization S3->P1 Aromatization

Caption: Figure 1: General Mechanism for N-Difluoroethyl Pyrazole Formation.

Detailed Experimental Protocol

This protocol describes the synthesis of 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole from acetylacetone and 2,2-difluoroethylhydrazine as a representative example. The procedure can be adapted for other 1,3-dicarbonyl substrates with minor modifications.

3.1. Materials and Equipment

  • Reagents:

    • 2,2-Difluoroethylhydrazine (or its hydrochloride salt)

    • Acetylacetone (2,4-pentanedione)

    • Absolute Ethanol (or 1-Propanol)

    • Glacial Acetic Acid (catalyst)

    • Deionized Water

    • Saturated Sodium Bicarbonate solution

    • Ethyl Acetate

    • Hexanes

    • Magnesium Sulfate (anhydrous)

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Water-cooled condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Glass funnel and filter paper

    • Büchner funnel and vacuum flask

    • Separatory funnel

    • Rotary evaporator

    • TLC plates (silica gel 60 F254)

    • Standard laboratory glassware

3.2. Reaction Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow for Pyrazole Synthesis A Step 1: Reagent Setup Charge flask with 1,3-dicarbonyl, solvent, and catalyst. B Step 2: Hydrazine Addition Add 2,2-difluoroethylhydrazine dropwise at room temperature. A->B C Step 3: Reflux Heat the reaction mixture to reflux (e.g., 80-100°C) for 1-3 hours. Monitor by TLC. B->C D Step 4: Work-up Cool mixture. Remove solvent. Partition between water and ethyl acetate. C->D E Step 5: Extraction & Drying Wash organic layer with NaHCO₃(aq) and brine. Dry over MgSO₄. D->E F Step 6: Purification Filter and concentrate the organic phase. Purify by column chromatography or recrystallization. E->F G Step 7: Characterization Analyze final product by NMR, MS, etc. F->G

Caption: Figure 2: Experimental Workflow for Pyrazole Synthesis.

3.3. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetylacetone (1.0 g, 10.0 mmol, 1.0 equiv.) and absolute ethanol (20 mL).

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to the stirring solution.[9]

  • Hydrazine Addition: Slowly add 2,2-difluoroethylhydrazine (1.1 g, 11.2 mmol, 1.1-1.2 equiv.) to the flask at room temperature. Note: If using a hydrazine salt, an equivalent of a mild base like sodium acetate may be required. The addition may be slightly exothermic.

  • Heating: Attach a condenser to the flask and heat the mixture to reflux (approximately 80°C for ethanol) using a heating mantle.[1]

  • Reaction Monitoring: Allow the reaction to proceed for 2 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes.

  • Cooling and Concentration: Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the flask to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (25 mL) and ethyl acetate (25 mL). Transfer the mixture to a separatory funnel. Shake well and allow the layers to separate.

  • Washing: Collect the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel or by recrystallization to obtain the pure 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole.

Data Summary and Product Characterization

4.1. Table of Reaction Parameters

ParameterValue / CompoundNotes
1,3-Dicarbonyl Acetylacetone1.0 equiv.
Hydrazine 2,2-Difluoroethylhydrazine1.1-1.2 equiv.
Solvent Absolute Ethanol~10-20 mL per 10 mmol scale
Catalyst Glacial Acetic Acid3-5 drops
Temperature Reflux (~80°C)
Reaction Time 1-3 hoursMonitor by TLC
Typical Yield 75-90%Yields are substrate-dependent

4.2. Recommended Characterization Techniques

  • ¹H, ¹³C, and ¹⁹F NMR: To confirm the chemical structure. The ¹⁹F NMR spectrum is essential for verifying the presence and integrity of the difluoroethyl group.[8] The characteristic triplet of triplets for the -CHF₂ proton in the ¹H NMR is a key diagnostic signal.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (m/z).

  • Melting Point: To assess the purity of solid products.[10]

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Critical Safety Precautions

Hydrazine and its derivatives are highly toxic, corrosive, and potentially carcinogenic.[1][11] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (e.g., nitrile or neoprene).[11][12][13] Inspect gloves before use.[11]

  • Ventilation: All manipulations involving hydrazine derivatives must be performed inside a certified chemical fume hood to avoid inhalation of toxic vapors.[1][11]

  • Handling: Avoid contact with skin and eyes.[14] Do not handle until all safety precautions have been read and understood.[11] Keep away from heat, sparks, open flames, and other ignition sources.[11]

  • Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a sealed container for hazardous waste disposal.[12] Do not use combustible materials like paper towels for cleanup.

  • Waste Disposal: Dispose of all chemical waste, including unused reagents and reaction filtrates, according to local, state, and federal regulations.[14] Contaminated clothing should be removed immediately and decontaminated before reuse.[12]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive catalyst or no catalyst.- Insufficient heating.- Poor quality of reagents.- Add a few more drops of acetic acid.- Ensure the reaction is at a full reflux.- Use freshly opened or purified reagents.
Incomplete Reaction - Insufficient reaction time.- Stoichiometry is off.- Extend the reflux time and monitor by TLC.- Re-check the molar equivalents of the reactants.
Formation of Byproducts - Reaction temperature too high.- Presence of impurities in starting materials.- Reduce the temperature slightly.- Purify starting materials before use.
Difficulty in Isolation - Product is an oil or is highly soluble in the work-up solvent.- Perform a thorough extraction with a suitable organic solvent.- If the product is an oil, purify by column chromatography instead of recrystallization.

References

  • Elguero, J., et al. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. Available from: [Link]

  • J&K Scientific LLC. (2026, February 23). Knorr Pyrazole Synthesis. Available from: [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. Available from: [Link]

  • Slideshare. (2021, July 14). Knorr Pyrazole Synthesis (M. Pharm). Available from: [Link]

  • Royal Society of Chemistry. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available from: [Link]

  • Guo, R., & Chen, J. (2018). Recent advances in the synthesis of fluorinated hydrazones. RSC Advances, 8(30), 17110-17120. Available from: [Link]

  • Slideshare. (2018, December 10). Experiment No 5 To synthesis and submit 1,3 Pyrazole. Available from: [Link]

  • Sdfine. Hydrazine hydrate 80% - SAFETY DATA SHEET. Available from: [Link]

  • Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Available from: [Link]

  • Chem Help ASAP. Knorr Pyrazole Synthesis. Available from: [Link]

  • PubMed. (2010, October 15). New synthesis of fluorinated pyrazoles. Available from: [Link]

  • Royal Society of Chemistry. (2018). Recent advances in the synthesis of fluorinated hydrazones. Available from: [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • The Organic Chemistry Tutor. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. Available from: [Link]

  • ResearchGate. (2025, August 10). New Synthesis of Fluorinated Pyrazoles | Request PDF. Available from: [Link]

  • MDPI. (2022, May 12). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available from: [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available from: [Link]

  • National Institutes of Health. (2018, February 28). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

  • ResearchGate. The synthesis of polysubstituted pyrazoles using hydrazine derivatives and 1,3-dicarbonyl compounds. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Organic & Biomolecular Chemistry. Available from: [Link]

Sources

Application

Application Note: Developing Anticancer Therapeutics with Pyrazole Sulfonamides

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale The pursuit of targeted antica...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The pursuit of targeted anticancer therapeutics has increasingly focused on hybridizing privileged pharmacophores to overcome tumor chemoresistance and off-target toxicity. Pyrazole sulfonamides represent a highly potent class of hybrid molecules[1]. The pyrazole core offers exceptional hydrogen-bonding capabilities and structural rigidity, making it an ideal scaffold for interacting with kinase hinge regions. Simultaneously, the sulfonamide moiety is the premier zinc-binding group (ZBG) for inhibiting metalloenzymes, most notably the Carbonic Anhydrases (CAs)[2].

The "Dual-Tail" Strategy for Targeting Tumor Hypoxia

Solid tumors frequently outgrow their vascular supply, resulting in a hypoxic microenvironment. To survive the resulting intracellular acidification driven by anaerobic glycolysis, cancer cells upregulate Carbonic Anhydrase IX (CA IX) via the HIF-1α pathway. CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, venting acid to the extracellular space and maintaining an alkaline intracellular pH conducive to proliferation.

Developing pyrazole sulfonamides utilizes a "dual-tail" strategy [2]. The primary sulfonamide acts as the ZBG, anchoring to the Zn²⁺ ion in the CA IX active site. The pyrazole ring and its substituents act as the "tails," extending into the hydrophobic and hydrophilic halves of the active site cavity. This dual interaction dictates isoform selectivity—specifically targeting tumor-associated CA IX over ubiquitous cytosolic CA I and CA II—thereby triggering intracellular acidification and subsequent apoptosis in cancer cells[2].

G N1 Tumor Hypoxia N2 HIF-1α Activation N1->N2 N3 CA IX Overexpression N2->N3 N5 CA IX Inhibition N3->N5 Target N4 Pyrazole Sulfonamide (Dual-Tail Inhibitor) N4->N5 Binds Zinc Ion N6 Intracellular Acidification (pH Drop) N5->N6 N7 Apoptosis / Cell Death N6->N7

Mechanism of action for pyrazole sulfonamides targeting CA IX in hypoxic tumors.

Experimental Workflow & Protocols

To validate a newly synthesized library of pyrazole sulfonamides, a self-validating experimental cascade is required. Cytotoxicity must first be established phenotypically, followed by target-specific biochemical validation to prove the mechanism of action.

G S1 Compound Synthesis (Cyclocondensation) S2 In Vitro Cell Culture (HCT-116, HT-29) S1->S2 S3 MTT Viability Assay (Primary Screen) S2->S3 S4 CA IX Inhibition Assay (Target Validation) S3->S4 IC50 < 10 µM S5 Flow Cytometry (Apoptosis Profiling) S4->S5 S6 Lead Candidate Selection S5->S6

Experimental workflow for screening pyrazole sulfonamide anticancer therapeutics.

Protocol 2.1: In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality & Principle: We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay rather than simple dye exclusion because it provides a highly sensitive, quantitative measure of metabolic paralysis. Viable cells with active mitochondrial reductases cleave the tetrazolium ring, yielding a purple formazan product. A drop in absorbance directly correlates with mitochondrial dysfunction, which precedes morphological cell death[3].

Materials:

  • Human colorectal cancer cell lines (e.g., HCT-116, HT-29)[2].

  • MTT Reagent (5 mg/mL in PBS).

  • DMSO (Formazan solvent).

  • Test compounds (Pyrazole sulfonamides) dissolved in 100% DMSO.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well plate (100 µL/well).

    • Expert Insight: Seeding density optimization is critical. Over-confluent wells lead to contact inhibition and false resistance profiles, whereas under-seeded wells fall below the linear detection range of the spectrophotometer.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole sulfonamides (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration in the culture media does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. Add 100 µL of treated media to the wells.

  • Exposure: Incubate for 72 hours[3].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate in the dark at 37°C for exactly 4 hours.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom. Add 150 µL of pure DMSO to each well. Agitate on an orbital shaker for 15 minutes to fully solubilize the crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

Protocol 2.2: Target Validation via Stopped-Flow CO₂ Hydration Assay

Causality & Principle: Phenotypic cytotoxicity does not prove target engagement. To confirm that the sulfonamide moiety is actively inhibiting CA IX, we measure the catalytic hydration of CO₂. The stopped-flow method is chosen over steady-state kinetics because the uncatalyzed hydration of CO₂ is extremely fast. Stopped-flow allows millisecond-resolution tracking of the initial burst phase, ensuring accurate calculation of the inhibition constant ( Ki​ ).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.5) containing 0.2 M Na₂SO₄ (to maintain constant ionic strength) and the indicator dye Phenol Red (0.2 mM).

  • Enzyme Setup: Recombinant human CA IX is diluted in the assay buffer.

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the pyrazole sulfonamide for 15 minutes at room temperature. Expert Insight: This pre-incubation is vital for sulfonamides, as zinc-binding is a relatively slow, diffusion-limited coordination process.

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix the Enzyme-Inhibitor solution with CO₂-saturated water (approx. 15 mM CO₂).

  • Data Acquisition: Monitor the decrease in absorbance at 558 nm (the peak absorbance of Phenol Red's basic form) as the pH drops due to the generation of protons.

  • Analysis: Determine the initial velocity of the reaction. Plot the data using a Dixon plot or Cheng-Prusoff equation to derive the Ki​ value.

Quantitative Data Presentation

To benchmark the efficacy of novel pyrazole sulfonamides, it is standard practice to compare their IC₅₀ values against established chemotherapeutics (e.g., 5-Fluorouracil) across multiple cell lines. The table below summarizes representative data for dual-tail pyrazole-sulfonamide hybrids, demonstrating their potent, low-micromolar efficacy against colorectal cancer lines[2].

Compound / Scaffold VariantHCT-116 IC₅₀ (µM)HT-29 IC₅₀ (µM)SW-620 IC₅₀ (µM)Mechanistic Note
Compound 3 (Phenyl-tail)45.88 ± 2.128.27 ± 1.416.57 ± 0.9Moderate CA IX affinity; lipophilic tail.
Compound 11 (Fluoro-tail)25.01 ± 1.28.99 ± 0.53.27 ± 0.2High potency; fluorine enhances ZBG acidity.
5-Fluorouracil (Reference)22.40 ± 1.118.60 ± 0.815.30 ± 0.7Standard antimetabolite chemotherapeutic.

Data Interpretation: Compound 11 exhibits superior cytotoxicity compared to the reference drug 5-FU, particularly in the SW-620 metastatic cell line. The inclusion of an electron-withdrawing fluorine atom on the pyrazole tail increases the acidity of the sulfonamide NH, thereby strengthening the coordination with the active site Zn²⁺ ion of CA IX.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.4

  • Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. PMC / Scientific Reports.2

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI / IJMS.3

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC / Molecules.1

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide synthesis

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated with syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated with synthesizing 1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide , a critical building block frequently utilized in the development of NLRP3 inflammasome inhibitors and kinase targeting therapeutics.

Direct alkylation of pyrazole-3-sulfonamide is notoriously problematic due to competing tautomerization and the presence of multiple nucleophilic nitrogen centers. This guide establishes a self-validating, sterically-directed protection strategy to guarantee high regioselectivity and yield.

Part 1: Optimized Synthetic Workflow

SynthesisWorkflow SM Pyrazole-3-sulfonamide (Starting Material) Prot Protection (PMBCl, Base) Blocks -SO2NH2 SM->Prot Int1 N,N-bis(PMB)-pyrazole-3-sulfonamide (Sterically hindered N2) Prot->Int1 Alk Alkylation (CF2HCH2OTf) Cs2CO3, DMF, 0°C to RT Int1->Alk Side2 Sulfonamide Alkylation (Prevented by PMB) Int1->Side2 Blocked Int2 1-(2,2-difluoroethyl)-N,N-bis(PMB)... (Exclusive N1 Isomer) Alk->Int2 Side1 N2-Alkylation Isomer (Minimized by PMB sterics) Alk->Side1 Minor pathway Deprot Deprotection (TFA, Anisole) 70 °C Int2->Deprot Product 1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide (Target Product) Deprot->Product

Optimized synthesis of 1-(2,2-difluoroethyl)pyrazole-3-sulfonamide via PMB protection.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I getting a 1:1 mixture of N1 and N2 alkylated pyrazole isomers, and how do I favor the desired N1 isomer? Cause: Unprotected pyrazole-3-sulfonamides exist as rapidly interconverting tautomers. Direct alkylation typically yields a near-equimolar mixture of 1-alkyl-1H-pyrazole-3-sulfonamide and 1-alkyl-1H-pyrazole-5-sulfonamide. Solution: Implement a steric-directing protecting group strategy. By pre-protecting the sulfonamide with two bulky 4-methoxybenzyl (PMB) groups, you create severe steric hindrance adjacent to the N2 position. This forces the incoming 2,2-difluoroethyl electrophile to attack almost exclusively at the less hindered N1 position, a standard established in recent pharmaceutical patent literature ().

Q2: My alkylation with 2,2-difluoroethyl bromide is stalling at low conversion. Should I increase the temperature? Cause: The strongly electron-withdrawing nature of the adjacent difluoromethyl (-CF2H) group severely deactivates the α-carbon toward nucleophilic attack (SN2). Bromide is too poor a leaving group to overcome this electronic deactivation at standard temperatures. Solution: Do not increase the temperature. Heating the reaction promotes base-mediated elimination of HBr, generating volatile 1,1-difluoroethylene instead of your product. Instead, switch to a more reactive electrophile: 2,2-difluoroethyl triflate . The highly stable trifluoromethanesulfonate leaving group compensates for the electronic deactivation, allowing the SN2 reaction to proceed smoothly at 0 °C to room temperature.

Q3: I detect alkylation on the sulfonamide nitrogen. How is this prevented? Cause: The primary sulfonamide (-SO2NH2) has a pKa of ~10. In the presence of bases like Cs2CO3 or NaH used for pyrazole alkylation, the sulfonamide is easily deprotonated, making it highly nucleophilic and prone to over-alkylation. Solution: The aforementioned N,N-bis(PMB) protection strategy is dual-purpose. It not only directs regioselectivity but completely masks the sulfonamide nitrogen, rendering it chemically inert during the alkylation step.

Q4: What is the most reliable method for removing the bis-PMB protecting groups without degrading the difluoroethyl pyrazole? Cause: PMB groups require strongly acidic conditions for removal, which generates highly reactive PMB carbocations. If not managed, these cations can re-alkylate the pyrazole ring via Friedel-Crafts-type side reactions. Solution: Use neat Trifluoroacetic acid (TFA) supplemented with a cation scavenger, such as anisole. Heating the mixture to 70–80 °C ensures complete cleavage of both PMB groups. The anisole acts as a sacrificial nucleophile, trapping the liberated PMB cations and preventing product degradation.

Part 3: Quantitative Data on Alkylating Agents

To maximize the yield of the N1-alkylated product, selecting the correct difluoroethylating agent is critical. The table below summarizes the causality behind reagent selection:

Alkylating AgentRelative ReactivityPrimary Side ReactionTypical Yield (N1 Isomer)Recommendation
2,2-Difluoroethyl Iodide LowUnreacted starting material15% - 30%Not recommended
2,2-Difluoroethyl Bromide LowBase-mediated elimination20% - 40%Use only under forced conditions
2,2-Difluoroethyl Triflate HighHydrolysis (if solvent is wet)85% - 95%Optimal Choice

Part 4: Self-Validating Experimental Protocols

This three-step methodology ensures that each intermediate acts as a self-validating checkpoint before proceeding to the next stage, eliminating the propagation of impurities.

Step 1: Synthesis of N,N-bis(4-methoxybenzyl)-1H-pyrazole-3-sulfonamide
  • Reaction: Dissolve 1H-pyrazole-3-sulfonamide (1.0 eq) in anhydrous DMF (0.2 M). Add K2CO3 (3.0 eq) and stir for 15 minutes at room temperature.

  • Addition: Dropwise add 4-methoxybenzyl chloride (PMBCl, 2.2 eq). Heat the mixture to 60 °C for 12 hours.

  • Validation Checkpoint: Monitor by LCMS. The reaction is complete when the starting material is consumed and the [M+H]+ mass corresponding to the bis-PMB protected intermediate is dominant.

  • Isolation: Quench with water, extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield a white solid.

Step 2: Alkylation with 2,2-Difluoroethyl Triflate
  • Reaction: Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DMF (0.15 M) under a nitrogen atmosphere. Add Cs2CO3 (1.5 eq) and cool the mixture to 0 °C using an ice bath.

  • Addition: Slowly add 2,2-difluoroethyl trifluoromethanesulfonate (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Analyze via 1H NMR. The successful formation of the N1 isomer is confirmed by the specific coupling constants of the pyrazole protons and the absence of the sterically hindered N2 isomer.

  • Isolation: Dilute with water and extract with Dichloromethane (DCM). Wash thoroughly with LiCl aqueous solution (5%) to remove DMF. Dry and concentrate to afford 1-(2,2-difluoroethyl)-N,N-bis(4-methoxybenzyl)-1H-pyrazole-3-sulfonamide.

Step 3: Deprotection to Target Compound
  • Reaction: Dissolve the alkylated intermediate from Step 2 in a mixture of neat Trifluoroacetic acid (TFA) and Anisole (10:1 ratio, v/v).

  • Heating: Stir the solution at 75 °C for 6 hours.

  • Validation Checkpoint: LCMS must show the complete disappearance of the bis-PMB and mono-PMB masses, leaving only the target[M+H]+ mass.

  • Isolation: Concentrate the mixture under reduced pressure to remove TFA. Triturate the resulting crude oil with cold diethyl ether and n-pentane. The target 1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide will precipitate as an off-white solid. Filter and dry under high vacuum.

Part 5: References

  • Inflazome Limited (2020). NLRP3 inhibitors (Patent No. WO2020104657A1). Google Patents. Available at:

  • American Chemical Society (2023). Recent Progress and Prospects of Small Molecules for NLRP3 Inflammasome Inhibition. Journal of Medicinal Chemistry. Available at:[Link]

Optimization

Technical Support Center: Optimizing Reaction Conditions for Fluorinated Pyrazole Synthesis

Welcome to the Technical Support Center for the synthesis of fluorinated pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of fluorinated pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis of these valuable heterocyclic compounds. The unique properties imparted by fluorine, such as enhanced metabolic stability and binding affinity, make fluorinated pyrazoles highly sought after in medicinal chemistry and agrochemistry.[1][2] This resource provides practical, field-proven insights to help you navigate the intricacies of their synthesis and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing fluorinated pyrazoles?

The most prevalent and versatile method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[3] For fluorinated pyrazoles, this typically involves a fluorinated 1,3-dicarbonyl precursor.

Q2: Why is regioselectivity a common issue in the synthesis of unsymmetrically substituted fluorinated pyrazoles?

Regioselectivity becomes a critical challenge when an unsymmetrical fluorinated 1,3-dicarbonyl compound reacts with a substituted hydrazine.[4] The hydrazine can attack either of the two non-equivalent carbonyl groups, leading to the formation of a mixture of two constitutional isomers (regioisomers).[4] These isomers can be difficult to separate and may exhibit different biological activities.[5]

Q3: What are the primary factors influencing the regioselectivity of the reaction?

The regiochemical outcome is governed by a combination of steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[5] Key factors include:

  • Steric Hindrance: Bulky substituents can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[5]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons plays a major role. Electron-withdrawing groups, such as trifluoromethyl groups, can make a carbonyl carbon more electrophilic and thus more susceptible to initial attack.[5]

  • Reaction Conditions: The choice of solvent and catalyst (acidic, basic, or neutral conditions) can significantly alter the reaction pathway and, consequently, the regioisomeric outcome.[4][5]

Q4: How can I purify my fluorinated pyrazole product?

The most common methods for purifying fluorinated pyrazoles are flash column chromatography and recrystallization.[6]

  • Flash Column Chromatography: This is a versatile technique for separating the desired product from impurities and unreacted starting materials. A typical eluent system is a mixture of hexanes and ethyl acetate.[4]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure compound. Ethanol is often a good starting solvent to try for crystallization.[7]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Poor Regioselectivity - "I'm getting a mixture of isomers that are difficult to separate."

Poor regioselectivity is a frequent hurdle. The following guide will help you systematically address this issue.

Potential Causes & Solutions

  • Sub-optimal Solvent Choice: Standard solvents like ethanol can often lead to mixtures of regioisomers.[4]

    • Solution: Switching to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[4] These solvents are thought to influence the reaction pathway through their unique hydrogen-bonding properties.[4]

  • Unfavorable pH Conditions: The pH of the reaction can significantly influence which regioisomer is favored.

    • Solution: Systematically screen the reaction under acidic and basic conditions. A catalytic amount of an acid (e.g., HCl, H₂SO₄) or a base (e.g., NaOAc) can significantly alter the product ratio.[4]

  • Kinetic vs. Thermodynamic Control: The reaction temperature can affect the product distribution.

    • Solution: Try running the reaction at different temperatures (e.g., room temperature vs. reflux) to determine if kinetic or thermodynamic control favors the desired isomer. Lowering the temperature may increase kinetic control.[5]

Troubleshooting Workflow for Poor Regioselectivity

Start Start: Mixture of Regioisomers Obtained Solvent Is the reaction in a standard solvent (e.g., EtOH)? Start->Solvent SwitchSolvent Switch to a fluorinated alcohol (TFE or HFIP) Solvent->SwitchSolvent Yes pH Have you tried modifying the pH? Solvent->pH No SwitchSolvent->pH ScreenpH Screen catalytic acid and base pH->ScreenpH No Temperature Have you optimized the temperature? pH->Temperature Yes ScreenpH->Temperature OptimizeTemp Run at different temperatures (e.g., RT, reflux) Temperature->OptimizeTemp No Alternative Consider an alternative synthetic route Temperature->Alternative Yes OptimizeTemp->Alternative End Desired Regioisomer is the Major Product Alternative->End

Caption: Troubleshooting workflow for poor regioselectivity.

Table 1: Effect of Solvent on Regioisomeric Ratio

1,3-Dicarbonyl SubstrateHydrazineSolventRegioisomeric Ratio (A:B)Reference
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineEthanolMixture[4]
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineHFIP>95:5[4]
Issue 2: Low or No Product Yield - "My reaction is not working or giving me very little product."

Low yields can be frustrating. This guide will help you diagnose and resolve the underlying causes.

Potential Causes & Solutions

  • Poor Quality of Starting Materials:

    • Fluorinated 1,3-Dicarbonyl: Ensure it is pure and free from acidic or basic impurities that could catalyze side reactions.

    • Hydrazine: Hydrazine and its derivatives can degrade over time. Use freshly opened or purified hydrazine for the best results.[8]

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. If the reaction has stalled, consider increasing the temperature or adding more catalyst.[9]

  • Side Reactions:

    • Formation of Stable Hydrazone Intermediate: In some cases, the intermediate hydrazone may be stable and not cyclize efficiently.[2]

      • Solution: Try changing the reaction conditions to promote cyclization, such as increasing the temperature, changing the solvent, or adding an acid or base catalyst.[2]

    • Degradation of Starting Materials or Product: The starting materials or the final pyrazole product may be unstable under the reaction conditions.

      • Solution: Consider running the reaction at a lower temperature or for a shorter duration. Ensure the work-up procedure is not too harsh.

Troubleshooting Workflow for Low Yield

Start Start: Low or No Product Yield CheckReagents Are starting materials pure and fresh? Start->CheckReagents PurifyReagents Purify or use fresh reagents CheckReagents->PurifyReagents No MonitorReaction Is the reaction going to completion? CheckReagents->MonitorReaction Yes PurifyReagents->MonitorReaction OptimizeConditions Increase temperature, time, or add catalyst MonitorReaction->OptimizeConditions No SideReactions Are there significant side products? MonitorReaction->SideReactions Yes OptimizeConditions->SideReactions ModifyConditions Adjust conditions to favor cyclization or reduce degradation SideReactions->ModifyConditions Yes End Improved Product Yield ModifyConditions->End

Caption: Troubleshooting workflow for low reaction yield.

Issue 3: Difficulty in Product Purification - "I have a complex mixture and I'm struggling to isolate my pure product."

Effective purification is crucial for obtaining a high-quality final product.

Potential Causes & Solutions

  • Formation of Closely Eluting Impurities:

    • Solution: Optimize your flash column chromatography conditions.

      • Eluent Selection: Use TLC to find a solvent system that provides good separation (an Rf value of ~0.3 for your product is a good target).[6]

      • Gradient Elution: If a single solvent system is insufficient, a gradient elution from a non-polar to a more polar solvent system can improve separation.

  • Product is an Oil:

    • Solution: If your pyrazole is an oil and difficult to handle, consider converting it to a solid salt (e.g., hydrochloride or hydrobromide) for easier purification by recrystallization.[9]

  • Product Degradation on Silica Gel:

    • Solution: Some fluorinated pyrazoles may be sensitive to the acidic nature of silica gel.

      • Neutralize Silica: You can pre-treat the silica gel with a base like triethylamine.

      • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or reversed-phase silica.

      • Minimize Contact Time: Run the chromatography as quickly as possible (flash chromatography).[6]

General Protocol for Flash Column Chromatography

  • Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation of your target compound from impurities, with an Rf value of approximately 0.3 for the desired product.[6]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) or adsorb it onto a small amount of silica gel. Carefully add the sample to the top of the packed column.[6]

  • Elution: Begin eluting with the low-polarity solvent system. If necessary, gradually increase the polarity of the eluent.[6]

  • Fraction Collection: Collect fractions and monitor their composition by TLC. Combine the pure fractions and remove the solvent under reduced pressure.[6]

Experimental Protocols

General Procedure for the Synthesis of a 3-Trifluoromethylpyrazole via Cyclocondensation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • A trifluoromethyl-substituted 1,3-dicarbonyl compound (1.0 equiv)

  • Substituted hydrazine (e.g., phenylhydrazine) (1.0-1.2 equiv)

  • Ethanol (or a fluorinated alcohol for improved regioselectivity)

  • Catalytic amount of glacial acetic acid (optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the trifluoromethyl-substituted 1,3-dicarbonyl compound (1.0 equiv) in the chosen solvent (e.g., ethanol).

  • Add the substituted hydrazine (1.0-1.2 equiv) to the solution. If desired, add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography or recrystallization.

Reaction Mechanism: Knorr Pyrazole Synthesis

cluster_0 Step 1: Initial Nucleophilic Attack cluster_1 Step 2: Formation of Hydrazone Intermediate cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Dehydration to Aromatic Pyrazole Dicarbonyl Fluorinated 1,3-Dicarbonyl Intermediate1 Hemiaminal-like Intermediate Dicarbonyl->Intermediate1 Attack at C=O Hydrazine Hydrazine Hydrazine->Intermediate1 Hydrazone Hydrazone Intermediate1->Hydrazone -H2O Pyrazoline Pyrazoline Intermediate Hydrazone->Pyrazoline Nucleophilic Attack Pyrazole Fluorinated Pyrazole Pyrazoline->Pyrazole -H2O

Caption: General mechanism for the Knorr pyrazole synthesis.

References

  • Qian, C., et al. (2011). A Novel Synthesis of Fluorinated Pyrazoles via Gold(I)-Catalyzed Tandem Aminofluorination of Alkynes in the Presence of Selectfluor. Organic Letters.
  • Chen, Z., et al. (2018). A convenient method enables the synthesis of various N-aryl pyrazoles from vinyl sulfoxonium ylides and diazonium salts. Organic Letters.
  • IntechOpen. (2022).
  • (PDF)
  • Request PDF. (2025).
  • Mykhailiuk, P. K. (2020).
  • Opatz, T., et al. (2024).
  • Sosnovskikh, V. Y., et al. (2023).
  • Opatz, T., et al. (2016). One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • Sosnovskikh, V. Y., et al. (2023).
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • MDPI. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • Sosnovskikh, V. Y., et al. (2022).
  • Scribd. (n.d.). Synthesis of 3-Trifluoromethylpyrazoles.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones.
  • BenchChem. (n.d.).
  • MDPI. (2023).
  • Google Patents. (n.d.). WO2015097658A1 - Process for the regioselective synthesis of pyrazoles.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Synthesis of Drug-like Fully Substituted 3-Trifluoromethyl Pyrazoles.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Pyrazole Sulfonamide Purification by Chromatography

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the chromatographic purification of pyrazole sulfonamide derivatives. This class...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the chromatographic purification of pyrazole sulfonamide derivatives. This class of compounds, while medicinally important, presents unique purification hurdles due to its characteristic amphoteric nature. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common issues and provide scientifically grounded solutions.

The Challenge: Understanding the Amphoteric Nature of Pyrazole Sulfonamides

Before diving into troubleshooting, it's crucial to understand the core chemical properties of pyrazole sulfonamides that make their purification non-trivial. These molecules typically contain:

  • A pyrazole ring , which is weakly basic (pKa of the protonated form is ~2.5).

  • A sulfonamide group (-SO₂NH-), which is weakly acidic (pKa can range from ~6 to 10, depending on the substituents).[1][2]

This dual acidic/basic character, known as amphoterism, means the molecule's overall charge and polarity are highly dependent on the pH of the mobile phase.[3][4] At a pH below the pyrazole's pKa, the ring becomes protonated (cationic). At a pH above the sulfonamide's pKa, the nitrogen deprotonates (anionic). This behavior is the root cause of many common chromatographic problems, including poor peak shape, variable retention, and low recovery.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I seeing severe peak tailing for my pyrazole sulfonamide in reverse-phase chromatography?

Answer:

Peak tailing is the most common issue and is almost always caused by unwanted secondary interactions between the analyte and the stationary phase.[5] For pyrazole sulfonamides, there are two primary culprits:

  • Silanol Interactions: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. These silanols are acidic (pKa ~3.5-4.5) and can become deprotonated (negatively charged Si-O⁻) in mid-range pH mobile phases.[6] The basic pyrazole ring of your compound can then interact ionically with these negative sites, leading to a secondary, strong retention mechanism that causes the characteristic peak tailing.[7][8][9]

  • Mixed Ionic States: If the mobile phase pH is close to the pKa of either the pyrazole or the sulfonamide, your compound will exist as a mixture of ionized and neutral forms in the column.[5][10] Each form has a different retention time, and the slow interconversion between them leads to broad, tailing peaks.

Solutions:

  • Operate at Low pH (Ion Suppression): The most effective strategy is often to lower the mobile phase pH to 2.5-3.0 using an additive like 0.1% formic acid (FA) or trifluoroacetic acid (TFA).[8][9] At this pH, the pyrazole is protonated (consistently charged), and more importantly, the residual silanols on the silica surface are fully protonated (neutral Si-OH), which minimizes the ionic interactions causing tailing.[7][8] A rule of thumb is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[11]

  • Use a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can sometimes improve peak shape. The TEA molecules preferentially interact with the active silanol sites, effectively shielding them from your analyte.[7] However, this approach can shorten column lifetime and is less common with modern, high-purity columns.[7]

  • Choose a Modern, End-Capped Column: High-purity silica columns that are thoroughly end-capped (e.g., treating Si-OH with a silylating agent) have fewer free silanols.[5] Columns with polar-embedded phases or those designed for high pH stability (e.g., hybrid or polymer-based columns) also provide excellent peak shapes for basic compounds.[12]

Q2: My compound is eluting in the void volume or shows very poor retention in reverse-phase HPLC. What's happening?

Answer:

This typically occurs when the compound is too polar for the reverse-phase system under the chosen conditions. For pyrazole sulfonamides, this can happen if:

  • The molecule is highly ionized: If the mobile phase pH is such that both the pyrazole is protonated and the sulfonamide is deprotonated (forming a zwitterion), or if the molecule is simply in its ionized, more water-soluble state, it will have very little affinity for the non-polar C18 stationary phase and will elute quickly.[3]

  • The molecule has many polar functional groups: If the substituents on your pyrazole sulfonamide core are highly polar (e.g., -OH, -COOH, -NH2), the overall hydrophobicity might be too low for effective retention on a C18 column.

Solutions:

  • Adjust Mobile Phase pH: Ensure the pH is set to suppress the ionization of at least one of the functional groups to increase hydrophobicity and retention.[11][13] For a typical pyrazole sulfonamide, a low pH (~3) will protonate the pyrazole but keep the sulfonamide neutral, often providing a good balance for retention.

  • Reduce Organic Modifier Strength: Decrease the percentage of acetonitrile or methanol in your mobile phase. This makes the mobile phase more polar, which increases the relative attraction of your compound to the non-polar stationary phase, thereby increasing retention time.[14]

  • Switch to an Alternative Chromatography Mode: If your compound is simply too polar for reverse-phase, it is an excellent candidate for Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (like acetonitrile) and a small amount of water.[15][16][17] In this mode, polar compounds are well-retained and elute as the water content is increased.[15][18]

Q3: I'm observing poor resolution between my desired compound and a closely related impurity. How can I improve selectivity?

Answer:

Improving selectivity (the separation between two peaks) requires changing the fundamental chemical interactions within the chromatographic system.

Solutions:

  • Optimize Mobile Phase pH: This is the most powerful tool for manipulating the selectivity of ionizable compounds like pyrazole sulfonamides.[13][19] A small change in pH can drastically alter the charge state and conformation of your compound and its impurities, leading to significant changes in their relative retention times.[10][20] It is highly recommended to perform a pH screening study (see Protocol 1).

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity.[19] Methanol is a protic solvent and a better hydrogen-bond donor/acceptor, while acetonitrile has a strong dipole moment. These different properties can change how your analytes interact with the stationary and mobile phases, potentially resolving co-eluting peaks.[19]

  • Try a Different Stationary Phase: If mobile phase optimization is insufficient, changing the column is the next logical step. The goal is to introduce a different retention mechanism.

    • Phenyl-Hexyl Phase: Provides pi-pi interactions, which can be effective for aromatic-containing pyrazole sulfonamides.

    • Pentafluorophenyl (PFP) Phase: Offers a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, providing unique selectivity.

    • Polar-Embedded Phase: Offers different hydrogen-bonding capabilities compared to a standard C18.

Q4: My recovery is low after purification. Where could my compound be going?

Answer:

Low recovery can be due to either irreversible adsorption onto the column or on-column degradation.

Solutions:

  • Check for Irreversible Adsorption: This is common when using older, low-purity silica columns with highly basic compounds.[7][21] The strong ionic interaction with silanol sites can be effectively irreversible. Using a low pH mobile phase or a modern, well-end-capped column should mitigate this.

  • Assess On-Column Stability: Some compounds can be sensitive to the acidic or basic conditions used for purification. Pyrazoles are generally stable, but specific substituents could be labile. To test this, collect the eluent where your compound is expected and re-analyze it. If you see new impurity peaks that were not in the crude material, on-column degradation is likely. Consider using a mobile phase with a more neutral pH (e.g., ammonium acetate buffer at pH 6.8) on a pH-stable column.

  • Prevent Precipitation: Ensure your sample is fully dissolved in a solvent compatible with the initial mobile phase conditions. If your sample is dissolved in a very strong solvent (like pure DMSO) and injected into a weak mobile phase (high aqueous content), it can precipitate at the head of the column, leading to poor peak shape and low recovery.[22] Dilute the sample in the mobile phase if possible.

Q5: When should I consider alternative chromatography modes like HILIC or SFC?

Answer:

While reverse-phase HPLC is the workhorse, it's not always the best tool. Consider alternatives in these scenarios:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): As mentioned in Q2, HILIC is the ideal choice for very polar pyrazole sulfonamides that are not retained in reverse-phase.[15][16][18] It provides excellent separation for polar and hydrophilic compounds.[17][23]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol.[24] It is technically a form of normal-phase chromatography and offers several advantages:

    • Speed: The low viscosity of the mobile phase allows for very fast separations and column re-equilibration, significantly increasing throughput.[25]

    • Orthogonal Selectivity: SFC often provides a completely different elution order compared to reverse-phase HPLC, making it an excellent orthogonal technique for purity confirmation or for separating impurities that are difficult to resolve by HPLC.[25]

    • "Greener" Chromatography: It drastically reduces the consumption of organic solvents.[25]

    • SFC has been successfully used for the separation of various sulfonamides.[24][26]

Detailed Protocols & Data

Protocol 1: Systematic Approach to Mobile Phase pH Screening

This protocol outlines a method to quickly determine the optimal mobile phase pH for selectivity.

  • Prepare Buffered Mobile Phases: Prepare three different mobile phases at pH values that span the pKa of your compound class.

    • Low pH (e.g., 2.7): 0.1% Formic Acid in Water (Solvent A) / 0.1% Formic Acid in Acetonitrile (Solvent B).

    • Mid pH (e.g., 6.8): 10 mM Ammonium Acetate in Water (Solvent A) / Acetonitrile (Solvent B).

    • High pH (e.g., 10): 10 mM Ammonium Bicarbonate in Water (Solvent A) / Acetonitrile (Solvent B). (Note: Requires a high-pH stable column).

  • Select an Appropriate Column: Use a robust, modern C18 column. If screening at high pH, ensure the column is specified for extended pH ranges.

  • Run a Generic Gradient: For each pH condition, inject your crude sample and run a fast, generic gradient (e.g., 5% to 95% B over 5 minutes).

  • Analyze Results: Compare the three chromatograms. Look for the pH that provides the best resolution between your target compound and the nearest impurities. This pH is your starting point for further method optimization (e.g., adjusting the gradient slope).

Table 1: Common Mobile Phase Additives for Ionizable Compounds
AdditiveTypical ConcentrationpH RangeModeFunction & Comments
Formic Acid (FA) 0.05 - 0.1%2.5 - 3.5RPExcellent for suppressing silanol interactions and protonating basic analytes. Volatile and MS-compatible.[11]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%< 2.5RPStrong ion-pairing agent that can improve peak shape but may be difficult to remove from the final product and can suppress MS signal.[19]
Ammonium Acetate 5 - 20 mM5.8 - 7.8RPA volatile buffer useful for near-neutral pH separations. Good for MS compatibility.[14]
Ammonium Bicarbonate 5 - 20 mM9.0 - 10.5RPVolatile buffer for high-pH chromatography on compatible columns. Useful for deprotonating acidic sulfonamides.
Triethylamine (TEA) 5 - 25 mM~11RPA competing base used to mask active silanol sites. Can shorten column life and is not MS-friendly.[7]

Visual Workflow

Troubleshooting Peak Tailing in Reverse-Phase Chromatography

The following diagram provides a logical workflow for diagnosing and solving peak tailing issues with pyrazole sulfonamides.

Troubleshooting_Peak_Tailing start Start: Peak Tailing Observed q1 Is the mobile phase pH controlled? (e.g., buffered or acidified) start->q1 sol1 Action: Add 0.1% Formic Acid to mobile phase (Target pH ~2.7-3.0). This suppresses silanol interactions. q1->sol1 No q2 What is the current mobile phase pH? q1->q2 Yes end_good Result: Symmetric Peak sol1->end_good ph_mid pH is between 4 and 8 q2->ph_mid ph_low pH is < 3.5 q2->ph_low sol2 Problem: Silanols are ionized, interacting with basic pyrazole. Action: Lower pH to < 3.5 with 0.1% FA. ph_mid->sol2 q3 Are you using an older 'Type A' silica column? ph_low->q3 sol2->end_good sol3 Problem: High silanol activity. Action: Switch to a modern, high-purity, end-capped C18 or a polar-embedded column. q3->sol3 Yes q4 Is the column overloaded? q3->q4 No sol3->end_good sol4 Action: Reduce sample concentration and injection volume by 5-10x and re-inject. q4->sol4 Possibly end_bad Result: Tailing Persists q4->end_bad No sol4->end_good end_bad->sol3 Consider new column chemistry (e.g., Phenyl, PFP)

Caption: A decision tree for troubleshooting peak tailing of pyrazole sulfonamides.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • ZirChrom. Method Development Guide.
  • Ashraf-Khorasani, M., & Taylor, L. T. (1998). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. [Link]

  • Chrom Tech, Inc. (2025).
  • SciSpace. A review on method development by hplc.
  • Axion Labs. (2022). HPLC Peak Tailing.
  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?
  • Agilent. (2010). HPLC Method Development: Standard Practices and New Columns.
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
  • Buchi.com.
  • Wikipedia.
  • Element Lab Solutions. Practical HPLC method development screening.
  • Biotage. (2023). What can I use to purify polar reaction mixtures?
  • Element Lab Solutions. (2024).
  • Subotica, N., & Stanić, M. (2018). Hydrophilic interaction liquid chromatography (HILIC)
  • Chrom Tech, Inc. (2025).
  • Tosoh Bioscience.
  • Biotage. (2023).
  • Dolan, J. W. (2026). Back to Basics: The Role of pH in Retention and Selectivity.
  • Guillarme, D. (2013). HILIC: A Critical Evaluation.
  • Waters.
  • International Labmate Ltd. (2021). Achiral Supercritical Fluid Chromatography (SFC)
  • Nováková, L., et al. (2014). Separation of 9 Sulfonamide Drugs in ≈4 Min by Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC): with a Feasibility Study for Detection in Milk. Semantic Scholar. [Link]

  • Perkins, J. R., Games, D. E., Startin, J. R., & Gilbert, J. (1991). Analysis of sulphonamides using supercritical fluid chromatography and supercritical fluid chromatography-mass spectrometry. Journal of Chromatography A, 540(1-2), 239-256. [Link]

  • BenchChem. (2025).
  • Khan, I., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. [Link]

  • Avcı, G. A., et al. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]

  • ResearchGate. The pKa values of the sulfonamides studied. [Link]

  • Ripin, D. H., & Evans, D. A. pKa's of Inorganic and Oxo-Acids.

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Optimization

Technical Support Center: Addressing Off-Target Effects of Pyrazole Sulfonamide Compounds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazole sulfonamide compounds. This guide is designed to provide expert insights and practical trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazole sulfonamide compounds. This guide is designed to provide expert insights and practical troubleshooting for identifying and mitigating off-target effects, a critical step in the development of selective and safe therapeutics.[1] The unique physicochemical properties of the pyrazole core can lead to excellent pharmacological effects, but also present challenges in achieving target specificity.[2]

Frequently Asked Questions (FAQs)

Q1: My pyrazole sulfonamide compound shows a cellular phenotype that doesn't align with the known function of its intended target. Could this be due to off-target effects?

A: Yes, this is a classic indication of potential off-target activity.[1][3] Pyrazole sulfonamide scaffolds are present in a wide range of inhibitors targeting various enzyme classes, including kinases and carbonic anhydrases.[4][5][6] If the observed phenotype is inconsistent with the established role of the primary target, it is crucial to investigate potential interactions with other cellular proteins.

Q2: What are the initial steps to differentiate between on-target and off-target effects?

A: A multi-pronged approach is recommended:

  • Use a Structurally Unrelated Inhibitor: If a second inhibitor, with a different chemical scaffold but targeting the same primary protein, reproduces the observed phenotype, it strengthens the evidence for an on-target effect.[3]

  • Genetic Target Validation: Employ techniques like CRISPR-Cas9 knockout or siRNA/shRNA knockdown of the intended target.[3] If the phenotype is ablated upon genetic removal of the target, it confirms on-target action.

  • Dose-Response Analysis: Off-target effects often manifest at higher compound concentrations.[1][7] A clear and potent dose-response curve for the expected on-target activity, which plateaus at higher concentrations, is a good indicator of specificity.

Q3: My compound exhibits unexpected cytotoxicity. How can I determine if this is an off-target liability?

A: Unexpected cytotoxicity is a common concern. Increased lipophilicity in some pyrazole sulfonamide analogs, while potentially improving other properties, can elevate the risk of off-target activity and associated toxicity.[8][9]

  • Assess Cytotoxicity in Target-Negative Cells: If possible, test your compound in a cell line that does not express the intended target. Cytotoxicity in these cells would strongly suggest off-target effects.

  • Kinome Profiling: Screen your compound against a broad panel of kinases.[3] Many kinases are involved in cell survival pathways (e.g., PI3K/AKT), and off-target inhibition of these can lead to cell death.[3]

  • Mitochondrial Toxicity Assays: Some off-target effects can manifest as mitochondrial dysfunction. Assays measuring mitochondrial membrane potential or oxygen consumption can be informative.

Troubleshooting Guides

Scenario 1: Inconsistent or Contradictory Results Across Different Assays

You observe potent inhibition in a biochemical assay, but weak or no activity in a cell-based assay, or vice-versa.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Poor Cell Permeability 1. Perform a Cellular Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound is reaching and binding to its target inside the cell.[10][11][12] 2. Assess Physicochemical Properties: Evaluate the compound's LogP and polar surface area. High polarity can limit membrane permeability.[8]
Compound Instability or Metabolism 1. Assess Compound Stability: Incubate the compound in cell culture media and measure its concentration over time using LC-MS. 2. Metabolite Profiling: Identify potential active or inactive metabolites that could be influencing the results.
Presence of Efflux Pumps 1. Use Efflux Pump Inhibitors: Co-incubate your compound with known inhibitors of efflux pumps (e.g., P-glycoprotein) to see if cellular activity is restored.[9]
Scenario 2: Unexpected Phenotype Observed

The cellular response to your compound is not what you predicted based on the function of the primary target.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Off-Target Kinase Inhibition 1. Kinome-Wide Profiling: This is the most direct way to identify unintended kinase targets.[13][14][15] Several platforms are available that screen against hundreds of kinases.[15] 2. Multiplexed Inhibitor Beads (MIBs)/Kinobeads: This chemical proteomics approach can identify kinase targets directly from cell lysates.[13][15]
Transcriptional Off-Target Effects 1. RNA-Seq Analysis: Perform RNA-sequencing on cells treated with your compound versus a vehicle control.[16][17][18] This can reveal unexpected changes in gene expression and impacted pathways.[16][17][18][19]
Interaction with Non-Kinase Off-Targets 1. Chemical Proteomics: Techniques like drug-affinity purification followed by mass spectrometry can identify a broad range of protein interactors.[15]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target in a cellular environment.[10][11] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[10]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture your chosen cell line to 80-90% confluency.[10]

    • Prepare a stock solution of your pyrazole sulfonamide compound in DMSO.

    • Treat cells with the compound at the desired concentration (and a vehicle control) and incubate for 1 hour at 37°C.[10]

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature.[10]

  • Cell Lysis:

    • Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen and a 37°C water bath.[10]

    • Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[10]

  • Protein Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of the target protein in the soluble fraction using Western blotting or other quantitative protein detection methods.[10]

Data Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.

Protocol 2: Kinome Profiling Using Peptide Arrays

This technique assesses the activity of a broad range of kinases simultaneously.[20][21]

Step-by-Step Methodology:

  • Cell Lysate Preparation:

    • Prepare cell lysates from treated and control cells, ensuring to include phosphatase inhibitors in the lysis buffer.

  • Kinase Reaction:

    • Incubate the peptide array, which contains consensus phosphorylation sequences for numerous kinases, with the cell lysate in the presence of radiolabeled ATP (e.g., ³³P-ATP).[14][21]

  • Washing and Detection:

    • Wash the array to remove unbound ATP and lysate components.

    • Expose the array to a phosphor screen and visualize the incorporated radioactivity.

Data Interpretation: Changes in the phosphorylation of specific peptides on the array between treated and control samples indicate which kinase activities have been modulated by your compound.

Protocol 3: RNA-Seq for Global Off-Target Assessment

RNA-sequencing provides a comprehensive view of the transcriptomic changes induced by your compound.[16][17][18]

Step-by-Step Methodology:

  • Cell Treatment and RNA Extraction:

    • Treat cells with your pyrazole sulfonamide compound and a vehicle control for a relevant time period.

    • Extract high-quality total RNA from the cells.

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from the extracted RNA.

    • Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to your compound.

    • Use pathway analysis tools to identify signaling pathways that are significantly enriched in the differentially expressed gene set.

Data Interpretation: Unexpectedly altered pathways can point towards off-target activities of your compound.

Visualizing Workflows and Pathways

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Initial Validation cluster_2 In-Depth Off-Target Investigation cluster_3 Conclusion Unexpected_Phenotype Unexpected Phenotype or Cytotoxicity Observed Structurally_Unrelated_Inhibitor Test with Structurally Unrelated Inhibitor Unexpected_Phenotype->Structurally_Unrelated_Inhibitor Genetic_Validation CRISPR/siRNA of Primary Target Unexpected_Phenotype->Genetic_Validation CETSA Confirm Target Engagement (CETSA) Structurally_Unrelated_Inhibitor->CETSA Phenotype Not Reproduced On_Target On-Target Effect Confirmed Structurally_Unrelated_Inhibitor->On_Target Phenotype Reproduced Genetic_Validation->CETSA Phenotype Persists Genetic_Validation->On_Target Phenotype Abolished Kinome_Profiling Broad Kinome Profiling CETSA->Kinome_Profiling RNA_Seq Transcriptomic Analysis (RNA-Seq) Kinome_Profiling->RNA_Seq Off_Target Off-Target(s) Identified RNA_Seq->Off_Target

Caption: Troubleshooting workflow for investigating unexpected experimental outcomes.

Kinase_Signaling_Pathway cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Upstream Signal B Target Kinase A->B C Downstream Substrate B->C D Expected Phenotype C->D X Off-Target Kinase Y Unrelated Substrate X->Y Z Unexpected Phenotype Y->Z Compound Pyrazole Sulfonamide Compound->B Inhibits (On-Target) Compound->X Inhibits (Off-Target)

Sources

Troubleshooting

Technical Support Center: Optimization of Pyrazole Sulfonamide Lead Compounds

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers engaged in the optimization of pyrazole sulfonamide lead compounds. This guide is structured as a series of freque...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers engaged in the optimization of pyrazole sulfonamide lead compounds. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not just procedural steps, but the underlying rationale to empower your decision-making process during lead optimization.

Section 1: Synthetic Chemistry & Core Scaffolding

This section addresses common challenges in the synthesis and purification of pyrazole sulfonamide analogs.

Q1: My pyrazole sulfonamide coupling reaction is yielding multiple side products and a low yield. What are the common pitfalls and how can I improve the outcome?

A1: This is a frequent challenge, often stemming from the reactivity of the starting materials and reaction conditions. Low yields and impurities in the synthesis of pyrazole sulfonamides can typically be traced back to a few key areas: the stability of the sulfonyl chloride, the choice of base, and the reaction conditions.[1]

Common Causes & Troubleshooting Strategies:

  • Sulfonyl Chloride Hydrolysis: Pyrazole sulfonyl chlorides can be sensitive to moisture, leading to the formation of the corresponding sulfonic acid, which will not react with your amine. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1]

  • Di-sulfonylation: If the amine starting material has more than one reactive site, or if the sulfonamide product itself can be further sulfonated, di-sulfonylation can occur. This is especially problematic with an excessive amount of sulfonyl chloride.[1]

  • Sub-optimal Reaction Conditions: Standard conventional heating can sometimes lead to decomposition and lower yields.[2]

Optimization Workflow Diagram

Caption: Iterative workflow for pyrazole sulfonamide lead optimization.

Table 1: Troubleshooting Common Synthetic Issues

ProblemProbable CauseSuggested Solution
Low Yield Incomplete reaction; starting material degradation.Monitor reaction by TLC. Consider microwave-assisted synthesis to shorten reaction times and improve yields.[1]
Multiple Spots on TLC Side reactions (e.g., di-sulfonylation); impure starting materials.Use a 1:1 molar ratio of reactants. A slight excess of the more stable reagent can be used, but avoid a large excess of the sulfonyl chloride. Use a non-nucleophilic, hindered base like DIPEA over triethylamine.[1][3]
Product is Inseparable Formation of closely-related impurities.Optimize purification. Flash column chromatography is highly effective. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, hexane/ethyl acetate) can yield high-purity material.[1]
Protocol 1.1: General Procedure for Pyrazole Sulfonamide Synthesis

This protocol outlines a general method for the coupling of a pyrazole-4-sulfonyl chloride with a primary or secondary amine.

Materials:

  • 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv)

  • Desired amine (1.0-1.2 equiv)

  • Diisopropylethylamine (DIPEA) (1.5-2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried, three-neck round-bottom flask under an inert atmosphere, add the desired amine and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA to the stirred solution.

  • In a separate flask, dissolve the pyrazole-4-sulfonyl chloride in a minimum amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

  • Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the pure pyrazole sulfonamide.[3]

Section 2: Navigating the Structure-Activity Relationship (SAR)

Understanding how structural changes impact biological activity is the core of lead optimization. This section provides guidance on interpreting SAR data for this compound class.

Q2: I'm making modifications around the pyrazole sulfonamide scaffold but losing potency. Which positions are most sensitive, and what are the typical SAR trends?

A2: The pyrazole sulfonamide scaffold has several key regions where modifications can have a dramatic impact on potency, selectivity, and pharmacokinetic properties. The SAR is highly context-dependent on the specific biological target, but general trends have been observed across multiple studies.[4][5]

Key Modification Hotspots & SAR Insights

SAR_Diagram Scaffold R1 Pyrazole Substituents (R1, R2) - Often fill hydrophobic pockets. - Small alkyl groups (e.g., methyl) are often optimal. - Removal of both can cause significant potency loss. [8] R2 Sulfonamide (R3) - Secondary (R3=H) is acidic, high PSA. - 'Capping' with alkyl groups (R3=Me, Et) can  improve CNS penetration and metabolic stability. [7] R3 Linker - Can be aromatic or flexible alkyl chain. - Replacing aromatic linkers with flexible chains  can dramatically improve selectivity. [8] R4 Terminal Group (Amine) - Often interacts with solvent-exposed region. - Modifications here can fine-tune solubility,  potency, and off-target effects.

Caption: Key regions for SAR exploration on the pyrazole sulfonamide scaffold.

Table 2: SAR Summary of Pyrazole Sulfonamide Modifications

Region of MoleculeCommon ModificationObserved EffectRationale & Causality
Pyrazole Core Removal or substitution of alkyl groups (e.g., 3- and 5-methyl groups).Often leads to a significant loss in enzyme potency.[6]These groups typically pack into tight, hydrophobic pockets in the target protein's active site. Their removal disrupts these critical binding interactions.[6]
Central Linker Replacement of a rigid aromatic ring with a flexible alkyl chain.Can markedly increase selectivity against human orthologues.[6][7]A flexible linker may allow the molecule to adopt a conformation that is optimal for the target enzyme but unfavorable for off-targets, thus improving the selectivity profile.
Sulfonamide Nitrogen Capping a secondary sulfonamide (NH) to a tertiary (N-Me, N-Et).Dramatically improves brain penetration and can block metabolism.[7][8]This modification reduces the polar surface area (PSA) and removes the acidic proton, both of which are known to limit passive diffusion across the blood-brain barrier.[7][9]
Terminal Amine/Ring Modification of a pendant piperidine or piperazine ring.Can fine-tune potency, selectivity, and solubility.This part of the molecule is often solvent-exposed, and modifications can alter physicochemical properties or pick up additional interactions with the target protein.[8]

Section 3: Overcoming ADMET & Pharmacokinetic Hurdles

A potent compound is only useful if it can reach its target in the body. This section focuses on common ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) issues.

Q3: My lead compound is potent but has poor aqueous solubility. What formulation-independent strategies can I use to improve it?

A3: Poor solubility is a major obstacle for pyrazole-containing compounds and can hinder preclinical development.[10] While formulation strategies like nanosystems can be effective, structural modifications are often required for a fundamentally better profile.[10]

Strategies to Enhance Solubility:

  • Introduce Polar Functional Groups: Judiciously add polar groups (e.g., hydroxyl, small ethers, or basic amines) to solvent-exposed regions of the molecule. The goal is to increase interaction with water without disrupting key binding interactions.

  • Disrupt Crystal Packing (Lattice Energy): High melting point can be an indicator of poor solubility due to strong crystal lattice energy. Strategies to disrupt this include:

    • Introducing asymmetry or a chiral center.

    • Adding a bulky or flexible group that hinders efficient packing.

  • Reduce Lipophilicity (LogP): While seemingly counterintuitive to potency at times, a very high LogP can lead to poor solubility. Replace lipophilic groups (e.g., large alkyl or aryl groups) with smaller or more polar alternatives if SAR allows.

  • Utilize Ionizable Groups: Incorporating a basic nitrogen (e.g., in a pyridine or piperidine ring) allows for salt formation, which can dramatically increase aqueous solubility for formulation purposes.[11]

Q4: My secondary sulfonamide lead is metabolically unstable and shows poor brain penetration. How can I address these two issues simultaneously?

A4: This is a classic challenge for this compound class. The acidic proton on a secondary sulfonamide contributes to a high polar surface area (PSA), which limits blood-brain barrier (BBB) permeability, and it can be a site for metabolism.[7][12] The most effective strategy is "sulfonamide capping."

The Power of Sulfonamide Capping: Capping involves converting the secondary sulfonamide (R-SO₂-NH-R') to a tertiary one (R-SO₂-N(Me)-R'). This single modification has multiple benefits:

  • Reduces PSA: Removing the acidic proton significantly lowers the molecule's PSA, a key factor in improving passive diffusion across the BBB.[7][9]

  • Increases Metabolic Stability: Methylation or ethylation of the sulfonamide nitrogen can sterically hinder metabolic enzymes, preventing N-dealkylation or other metabolic transformations at that site.[6][7]

  • Improves CNS Exposure: The combined effect of lower PSA and increased metabolic stability leads to a marked improvement in the brain-to-blood concentration ratio.[7][8]

Metabolic Stabilization Strategy

Metabolic_Stabilization cluster_problem Problem cluster_solution Solution Lead Lead Compound (Secondary Sulfonamide) Liability1 High PSA -> Poor CNS Penetration Lead->Liability1 Liability2 Metabolic Instability (e.g., N-dealkylation) Lead->Liability2 Strategy Sulfonamide Capping (e.g., N-Methylation) Lead->Strategy Modification Benefit1 Reduced PSA -> Improved CNS Penetration Strategy->Benefit1 Benefit2 Blocked Metabolism -> Improved Stability Strategy->Benefit2

Caption: Addressing PK liabilities via sulfonamide capping.

Table 3: Impact of Sulfonamide Capping on CNS Penetration

Compound ModificationRationaleBrain:Blood RatioReference
Secondary Sulfonamide (Parent) High PSA, acidic proton.<0.1[8]
Tertiary Sulfonamide (N-Methyl cap) Reduced PSA, blocked metabolism.3.7[8]
Tertiary Sulfonamide (N-Ethyl cap) Further optimization of stability and exposure.1.3[6][7]
Q5: In vivo studies show my sulfonamide is being cleaved, leading to formation of a long-lasting primary sulfonamide metabolite. How can I avoid this?

A5: The in vivo formation of a persistent, and often active, primary sulfonamide metabolite from a more complex lead compound is a significant liability that can confound preclinical development.[13] This indicates a metabolic pathway that cleaves the molecule. The most robust solution is to employ a bioisosteric replacement strategy for the entire sulfonamide group.

A bioisostere is a functional group that retains similar physical and chemical properties to the original group, allowing it to maintain the desired biological activity while altering the molecule's metabolic profile.[14][15]

Table 4: Bioisosteric Replacements for the Sulfonamide Moiety

BioisostereRationalePotential AdvantagesPotential Disadvantages
gem-Dimethyl Sulfone Mimics the tetrahedral geometry and hydrogen bond accepting properties of the sulfone portion.Metabolically robust; eliminates the labile N-S bond, preventing the formation of the sulfonamide metabolite.[13]May result in a slight loss of potency compared to the sulfonamide analog.[13]
Retro-amide Reverses the amide bond (R-NH-CO-R').Can maintain key hydrogen bonding interactions while altering susceptibility to proteases.[14]Can significantly change bond angles and electronic properties.
1,2,4-Oxadiazole A heterocyclic ring that can mimic the hydrogen bonding and spatial arrangement of an amide or sulfonamide.Generally more metabolically stable than amides.[15]Requires significant synthetic re-engineering.

The gem-dimethyl sulfone replacement has been shown to be particularly effective in addressing the specific issue of sulfonamide metabolite formation while retaining Cav2.2 channel inhibitory potency.[13]

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC. (n.d.). National Center for Biotechnology Information.
  • Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC. (n.d.). National Center for Biotechnology Information.
  • Chemical structure and SAR study of sulfonamide incorporating trisubstituted pyrazole derivatives 55a–e. (n.d.). ResearchGate.
  • Lead optimization of a pyrazole sulfonamide series of trypanosoma brucei N - myristoyltransferase inhibitors. (2014, November 20). Discovery - the University of Dundee Research Portal.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2021, September 23). PubMed.
  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (n.d.). ResearchGate.
  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. (2014, November 20). ACS Publications.
  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC. (n.d.). National Center for Biotechnology Information.
  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis | Request PDF. (2025, August 6). ResearchGate.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). WuXi AppTec.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC. (n.d.). National Center for Biotechnology Information.
  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. (n.d.). LASSBIO.
  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. (2022, April 20). MDPI.
  • Design, synthesis, and structure-activity relationship of novel orally efficacious pyrazole/sulfonamide based dihydroquinoline gamma-secretase inhibitors. (2009, September 1). PubMed.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. (2021, September 1). ACS Publications.
  • Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them. (n.d.). BenchChem.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.
  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC. (2025, March 24). National Center for Biotechnology Information.
  • Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. (2016, February 22). PubMed.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023, July 13). ACS Publications.
  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis - PMC. (n.d.). National Center for Biotechnology Information.
  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological. (2025, January 12). ResearchGate.
  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2025, February 11). ACS Publications.
  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. (n.d.). Frontiers.
  • Lead optimization of a pyrazole sulfonamide series of Trypanosoma brucei N-myristoyltransferase inhibitors: identification and evaluation of CNS penetrant compounds as potential treatments for stage 2 human African trypanosomiasis. (2014, December 11). PubMed.
  • Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. (2024, March 12). Semantic Scholar.
  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). (2026, January 31). PubMed.
  • SAR at the C-4 of the pyrazoles. (n.d.). ResearchGate.

Sources

Optimization

Technical Support Center: Minimizing Microsomal Turnover of Pyrazole Sulfonamides

A Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of high micr...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of high microsomal turnover of pyrazole sulfonamide drug candidates. As a Senior Application Scientist, this resource is designed to offer both practical, step-by-step protocols and the underlying scientific rationale to empower you to make informed decisions in your drug discovery and development programs.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the microsomal metabolism of pyrazole sulfonamides.

1. What is microsomal turnover and why is it a concern for pyrazole sulfonamides?

Microsomal turnover, or microsomal metabolism, refers to the biochemical modification of a drug candidate by enzymes primarily located in the microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells.[1][2] These microsomes are rich in drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[2][3] High microsomal turnover leads to rapid clearance of the drug from the body, potentially resulting in a short duration of action and the need for more frequent or higher doses to achieve a therapeutic effect.[1] For pyrazole sulfonamides, specific structural features can be susceptible to attack by these enzymes, leading to rapid metabolism and posing a significant hurdle in their development as viable drug candidates.

2. What are the most common metabolic pathways for pyrazole sulfonamides?

The metabolic fate of pyrazole sulfonamides is diverse and dependent on the specific substitution patterns of the molecule. Common metabolic pathways include:

  • Oxidative Metabolism: This is a major route of metabolism for many drugs, including pyrazole sulfonamides, and is primarily mediated by CYP enzymes.[4] Common oxidative reactions include hydroxylation of aromatic or aliphatic rings, N-dealkylation, and O-dealkylation. For pyrazole sulfonamides, the pyrazole ring itself, as well as any aryl or alkyl substituents, can be sites of oxidation.[5]

  • Acetylation: The sulfonamide moiety can undergo N-acetylation, a phase II conjugation reaction.[6][7]

  • Glucuronidation: The sulfonamide nitrogen or other suitable functional groups can be conjugated with glucuronic acid, another phase II reaction that increases water solubility and facilitates excretion.[7][8]

  • N-oxidation: The pyrazole nitrogen can be a site for N-oxidation, a reaction that can be catalyzed by both CYPs and flavin-containing monooxygenases (FMOs).[5]

3. How is microsomal stability assessed experimentally?

The standard method for evaluating microsomal stability is the in vitro microsomal stability assay.[3][9] In this assay, the test compound is incubated with liver microsomes (from human or various animal species) and a necessary cofactor, typically NADPH, which initiates the metabolic reactions.[3][10][11] Aliquots of the reaction mixture are taken at different time points, and the reaction is stopped. The concentration of the remaining parent compound is then measured, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][9] The rate of disappearance of the compound is used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).[3][11]

4. What is intrinsic clearance (CLint) and how does it relate to in vivo clearance?

Intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a specific compound, independent of other physiological factors like blood flow.[3] It is determined from the rate of drug metabolism in in vitro systems like liver microsomes.[3] While in vitro CLint is a crucial parameter, it's important to remember that it doesn't always directly correlate with in vivo clearance.[1] However, it serves as a valuable tool for ranking compounds in early drug discovery and for predicting in vivo hepatic clearance, which is a major determinant of a drug's overall elimination from the body.[1][11]

II. Troubleshooting Guide: High Microsomal Turnover of a Lead Pyrazole Sulfonamide

This section provides a structured approach to troubleshooting and mitigating high microsomal turnover observed in a promising pyrazole sulfonamide lead compound.

Problem: Your lead pyrazole sulfonamide exhibits high intrinsic clearance in a human liver microsomal stability assay, suggesting rapid metabolic turnover.
Troubleshooting Workflow:

Caption: Troubleshooting workflow for high microsomal turnover.

Step 1: Confirm In Vitro Results and Rule Out Artifacts

Before embarking on extensive medicinal chemistry efforts, it is crucial to ensure the initial high clearance value is accurate and not an artifact of the experimental setup.

Protocol: Confirmatory Microsomal Stability Assay

  • Objective: To verify the high intrinsic clearance of the lead compound and rule out non-enzymatic degradation or assay-related issues.

  • Materials:

    • Human liver microsomes (pooled from multiple donors to minimize inter-individual variability).[2][10]

    • Test compound and positive control compounds (e.g., a high-clearance and a low-clearance compound).[10]

    • Phosphate buffer (pH 7.4).[3]

    • NADPH regenerating system.[9]

    • Acetonitrile or other suitable organic solvent to stop the reaction.[11]

    • LC-MS/MS system for analysis.[9]

  • Procedure:

    • Prepare stock solutions of the test compound and controls.

    • Set up incubations containing microsomes, buffer, and the test compound at a final concentration typically around 1 µM.[3]

    • Include three sets of incubations:

      • +NADPH: The complete reaction mixture to measure total turnover.[3]

      • -NADPH: To assess non-NADPH dependent enzymatic degradation or chemical instability in the presence of microsomes.[3][10]

      • Buffer only (no microsomes or NADPH): To assess the inherent chemical stability of the compound under the assay conditions.

    • Pre-incubate the mixtures at 37°C.[11]

    • Initiate the reaction by adding the NADPH regenerating system (for the +NADPH set).

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[3]

    • Immediately stop the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile).[11]

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[11]

  • Interpretation:

    • If the compound degrades significantly in the "-NADPH" or "buffer only" conditions, the issue may be chemical instability rather than metabolic turnover.

    • If degradation is only observed in the "+NADPH" condition, this confirms enzymatic metabolism is the primary route of elimination.

Step 2: Identify Metabolic "Soft Spots"

Once enzymatic metabolism is confirmed, the next critical step is to identify the specific site(s) on the molecule that are being modified by the microsomal enzymes. These are often referred to as "metabolic soft spots."

Workflow: Identifying Metabolic Soft Spots

Caption: Workflow for identifying metabolic soft spots.

Experimental Approach: Metabolite Identification (MetID) Studies

  • Objective: To identify the chemical structures of the metabolites formed during the microsomal incubation.

  • Procedure:

    • Perform a larger-scale microsomal incubation of the lead compound under the conditions confirmed in Step 1.

    • Analyze the incubation mixture using high-resolution LC-MS/MS.

    • Compare the mass spectra of the parent compound with those of the detected metabolites to determine the mass shifts, which indicate the type of metabolic transformation (e.g., +16 Da for hydroxylation).

    • Utilize tandem mass spectrometry (MS/MS) to fragment the metabolite ions and elucidate their structures by analyzing the fragmentation patterns.

  • Causality: By identifying the structure of the metabolites, you can pinpoint the exact atomic positions on your pyrazole sulfonamide that are susceptible to metabolism. For example, the appearance of a hydroxylated metabolite indicates a specific C-H bond that is being oxidized.

Computational Approach: In Silico Prediction

  • Objective: To use computational models to predict likely sites of metabolism.

  • Tools: Various software packages can predict the most probable sites of metabolism based on the chemical structure of the compound and knowledge of CYP enzyme reactivity.

  • Causality: These tools can help prioritize which parts of the molecule to focus on for modification, especially when MetID data is not yet available or is ambiguous.

Step 3: Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Analysis

With the metabolic soft spots identified, the next step is to analyze existing data from your chemical series to understand how structural changes affect both biological activity (SAR) and metabolic stability (SMR).

  • Procedure:

    • Compile a table of all synthesized analogs of your lead compound.

    • Include columns for their biological potency, microsomal stability data (t½ and CLint), and the specific structural modifications made.

    • Look for trends. For instance, do analogs with a specific substituent at a particular position consistently show higher or lower metabolic stability?

  • Causality: This analysis will reveal which parts of the molecule are critical for biological activity and which can be modified to improve metabolic stability without compromising potency.

Step 4: Rational Structural Modification

Based on the information gathered in the previous steps, you can now devise a rational strategy for modifying the lead compound to block or slow down its metabolism.

Table 1: Common Strategies to Minimize Microsomal Turnover of Pyrazole Sulfonamides

StrategyRationaleExample Modification
Blocking Metabolic Sites Introduce a group that is resistant to metabolic attack at the identified soft spot.[12]Replace a metabolically labile C-H bond with a C-F bond, as the C-F bond is much stronger and less susceptible to CYP-mediated oxidation.[12]
Bioisosteric Replacement Replace a metabolically liable functional group with a bioisostere that is more stable but retains the desired biological activity.[12][13][14]Replace a phenyl ring, which can be a site of hydroxylation, with a more electron-deficient and less metabolically susceptible pyridine ring.[12]
Modulating Lipophilicity Highly lipophilic compounds tend to have higher affinity for the active sites of CYP enzymes and can exhibit higher microsomal turnover.[15][16] Reducing lipophilicity can decrease metabolic clearance.Introduce polar functional groups or reduce the size of hydrophobic substituents. However, be mindful that this can also impact cell permeability and target engagement.
Conformational Constraint Introducing conformational rigidity can sometimes orient the molecule in a way that makes the metabolic soft spot less accessible to the active site of the metabolizing enzyme.Introduce a ring system or a bulky group that restricts bond rotation near the metabolic soft spot.

Workflow: Iterative Drug Design Cycle

Caption: The iterative cycle of drug design and testing.

III. Advanced Considerations

  • Species Differences: Metabolic pathways can vary significantly between species.[2] If your ultimate goal is a human therapeutic, it is crucial to use human liver microsomes.[2] However, data from other species (e.g., rat, mouse, dog) can be valuable for preclinical studies and understanding interspecies differences.[10]

  • Low-Turnover Compounds: If your modifications are successful and you generate compounds with very low turnover, standard microsomal stability assays may not be sensitive enough.[17][18] In such cases, alternative in vitro systems with longer incubation times, such as hepatocytes, may be necessary.[17][18]

  • Non-CYP Mediated Metabolism: While CYPs are the major players, other enzyme systems like flavin-containing monooxygenases (FMOs) or UDP-glucuronosyltransferases (UGTs) can also contribute to the metabolism of pyrazole sulfonamides.[2][5] If blocking CYP-mediated metabolism is not effective, consider investigating the role of these other enzyme systems.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively troubleshoot and mitigate the challenge of high microsomal turnover in pyrazole sulfonamides, thereby accelerating the development of more stable and efficacious drug candidates.

IV. References

  • What is microsomal stability and why is it important? (2025, May 29). Retrieved from

  • Role of human liver microsomes in in vitro metabolism of drugs-a review. (2009, July 7). PubMed. Retrieved from

  • Understanding Microsomal Binding Assays: A Key Tool in Drug Development. (2025, June 5). Retrieved from

  • The Tremendous Role Of C57 Mouse Intestine Microsomes In Drug Research. (2024, March 14). Kosheeka. Retrieved from

  • Microsomal Stability Assay Protocol. AxisPharm. Retrieved from

  • Drug Metabolism Studies Using Liver Microsomes. (2024, July 8). Milecell Bio. Retrieved from

  • Microsomal Stability - In Vitro Assay. Charnwood Discovery. Retrieved from

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. (2023, March 15). ACS Publications. Retrieved from

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Retrieved from

  • Drug lipophilicity and microsomal protein concentration as determinants in the prediction of the fraction unbound in microsomal incubations. (2008, March 15). PubMed. Retrieved from

  • Metabolism of Sulfonamides. Karger Publishers. Retrieved from

  • Microsomal Clearance/Stability Assay. Domainex. Retrieved from

  • Addressing metabolic liabilities by bioisosteric replacements with Spark™. (2022, February 21). Cresset. Retrieved from

  • Bioisosteres that influence metabolism. (2022, July 20). Hypha Discovery Blogs. Retrieved from

  • Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. (2020, July 7). ACS Publications. Retrieved from

  • Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. ResearchGate. Retrieved from

  • The Metabolism of Pyrazoloacridine (NSC 366140) by Cytochromes p450 and Flavin Monooxygenase in Human Liver Microsomes. (2004, February 15). PubMed. Retrieved from

  • Drug Metabolism: Phase I and Phase II Metabolic Pathways. (2024, February 14). IntechOpen. Retrieved from

  • What is the role of bioisosterism in drug design? (2025, May 21). Patsnap Synapse. Retrieved from

  • Low-Turnover Drug Molecules: A Current Challenge for Drug Metabolism Scientists. Resolve a DOI Name. Retrieved from

  • Low-Turnover Drug Molecules: A Current Challenge for Drug Metabolism Scientists. (2015, December 15). PubMed. Retrieved from

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023, May 15). MDPI. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of a Synthetic Route for Large-Scale Production

For researchers, scientists, and drug development professionals, the transition of a synthetic route from the laboratory bench to large-scale production is a critical and complex endeavor. A meticulously validated synthe...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the transition of a synthetic route from the laboratory bench to large-scale production is a critical and complex endeavor. A meticulously validated synthetic route is the cornerstone of a robust, reproducible, and economically viable manufacturing process that consistently delivers a high-quality product. This guide provides an in-depth comparison of strategies and methodologies for validating a synthetic route, grounded in scientific principles and regulatory expectations.

The validation of a synthetic route is not merely a checklist of experiments but a holistic approach to understanding and controlling the manufacturing process. It provides documented evidence that the process, operated within established parameters, will consistently produce a product meeting its predetermined specifications and quality attributes.[1][2] This is a fundamental requirement of Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients (APIs).[3][4][5]

This guide will navigate the critical pillars of synthetic route validation: Process Validation, Impurity Profiling and Control, and Analytical Method Validation. We will explore the "why" behind the experimental choices, offering insights to empower you in designing a self-validating and compliant manufacturing process.

The Lifecycle Approach to Process Validation

Modern process validation is viewed as a lifecycle, encompassing three key stages: Process Design, Process Qualification, and Continued Process Verification.[6][7] This approach ensures that the process is well-understood, robust, and remains in a state of control throughout the product's lifecycle.

Stage 1: Process Design - Building Quality In

The process design stage is where the foundation for a successful validation is laid. It involves defining the desired product quality and designing a manufacturing process capable of consistently delivering it. Key activities in this stage include:

  • Defining the Quality Target Product Profile (QTPP): This is a prospective summary of the quality characteristics of a drug product that ideally will be achieved to ensure the desired quality, taking into account safety and efficacy.

  • Identifying Critical Quality Attributes (CQAs): CQAs are the physical, chemical, biological, or microbiological properties or characteristics that should be within an appropriate limit, range, or distribution to ensure the desired product quality.[8][9] Examples include purity, potency, and dissolution rate.[8]

  • Identifying Critical Process Parameters (CPPs): CPPs are process parameters whose variability has an impact on a CQA and therefore should be monitored or controlled to ensure the process produces the desired quality.[8][10][11] Examples include temperature, pressure, pH, and mixing speed.[10][11]

A systematic approach, often employing risk assessment tools like Failure Mode Effects Analysis (FMEA), is used to establish the relationships between process inputs (material attributes and process parameters) and the CQAs.[9][11]

Experimental Workflow: Identifying CPPs and CQAs

G cluster_0 Process Design Stage QTPP Define QTPP CQA Identify CQAs QTPP->CQA Translates to Risk Risk Assessment (e.g., FMEA) CQA->Risk Inputs for CPP Identify Potential CPPs CPP->Risk Inputs for DoE Design of Experiments (DoE) Risk->DoE Guides Control Establish Control Strategy DoE->Control Defines

Caption: Workflow for identifying CPPs and CQAs.

Stage 2: Process Performance Qualification (PPQ) - Demonstrating Capability

Once the process design is established, the Process Performance Qualification (PPQ) stage demonstrates that the manufacturing process, as designed, is capable of reproducible commercial-scale manufacturing.[6] This is typically achieved through the successful execution of a predetermined number of consecutive batches (often three) at the intended commercial scale.[2]

Key Elements of a PPQ Protocol:

  • Manufacturing Conditions: Including the process parameters, equipment, and facilities to be used.

  • Data Collection Plan: Specifying the in-process controls and the CQAs to be monitored.

  • Sampling Plan: Defining the locations, number of samples, and frequency of sampling.

  • Analytical Methods: The validated analytical methods to be used for testing.

  • Acceptance Criteria: Predetermined limits for the CQAs and CPPs.

Parameter Acceptance Criteria Example (for API Purity) Justification
Assay99.0% - 101.0%Ensures the potency and efficacy of the final drug product.
Individual Unknown Impurity≤ 0.10%Aligned with ICH Q3A guidelines for reporting, identification, and qualification of impurities.
Total Impurities≤ 0.50%Controls the overall purity profile of the API, minimizing potential safety risks.
Stage 3: Continued Process Verification (CPV) - Maintaining Control

The final stage of the validation lifecycle is Continued Process Verification (CPV), which involves the ongoing monitoring of the manufacturing process to ensure it remains in a state of control.[7][9] This is a shift from a one-time validation event to a continuous quality assurance process. Data from production batches are collected and analyzed to identify any trends or shifts in the process that may require corrective or preventive actions.

Impurity Profiling: A Critical Component of Safety and Quality

Impurity profiling is the identification, characterization, and quantification of impurities present in a drug substance.[12][13][14] Impurities can arise from various sources, including the starting materials, intermediates, by-products of the synthesis, degradation products, and residual solvents.[12][13] A thorough understanding and control of the impurity profile is a critical aspect of ensuring the safety and efficacy of the final drug product.[12]

Classification of Impurities

Impurities are generally classified into three main categories:

  • Organic Impurities: These can be process-related (e.g., unreacted intermediates, by-products) or degradation products.

  • Inorganic Impurities: These may include reagents, ligands, catalysts, and heavy metals.

  • Residual Solvents: These are organic volatile chemicals used during the synthesis process.

Strategies for Impurity Control

A robust impurity control strategy involves a multi-faceted approach:

  • Understanding the Synthetic Route: A detailed understanding of the reaction mechanisms allows for the prediction of potential impurities.[15]

  • Raw Material Control: Stringent specifications for starting materials and reagents are essential to prevent the introduction of impurities.

  • In-Process Controls: Monitoring and controlling critical process parameters can minimize the formation of impurities.

  • Purification Steps: The inclusion of effective purification steps (e.g., crystallization, chromatography) is crucial for removing impurities.

  • Analytical Testing: Validated analytical methods are necessary to detect and quantify impurities at various stages of the manufacturing process.

Decision Tree for Impurity Management

G start Impurity Detected identify Identify Structure start->identify quantify Quantify Level identify->quantify compare Compare to Qualification Threshold (ICH Q3A/B) quantify->compare below Below Threshold compare->below Yes above Above Threshold compare->above No report Report in Specification below->report qualify Qualify Impurity (Toxicological Studies) above->qualify control Implement Control Strategy report->control qualify->control

Caption: Decision-making process for impurity control.

Analytical Method Validation: The Foundation of Reliable Data

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[16][17] It provides documented evidence that the method is reliable, accurate, and reproducible for the analysis of the drug substance and its impurities.[16]

Key Validation Parameters

The specific validation parameters and their acceptance criteria will depend on the type of analytical method. The most common types of analytical procedures to be validated are:

  • Identification tests: To confirm the identity of the analyte.[17][18]

  • Quantitative tests for impurities: To accurately quantify the level of impurities.[17][18]

  • Quantitative tests for the active ingredient: To determine the potency of the drug substance.[18]

The following table summarizes the key validation parameters as per ICH Q2(R1) guidelines:

Validation Parameter Description Applicable to Assay Applicable to Impurity (Quantitative)
Accuracy The closeness of test results to the true value.[17]YesYes
Precision (Repeatability, Intermediate Precision)The degree of scatter between a series of measurements.YesYes
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.YesYes
Detection Limit (DL) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.NoYes
Quantitation Limit (QL) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.NoYes
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.YesYes
Range The interval between the upper and lower concentrations of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.YesYes
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.YesYes
Protocol for Analytical Method Validation: HPLC Assay Method

Objective: To validate the HPLC method for the quantification of API-X in the drug substance.

1. Specificity:

  • Analyze a blank (diluent), a placebo (if applicable), a sample of API-X, and a sample spiked with known impurities and degradation products.
  • Acceptance Criteria: The peak for API-X should be well-resolved from all other peaks, and the blank and placebo should not show any interfering peaks at the retention time of API-X.

2. Linearity:

  • Prepare a series of at least five concentrations of API-X reference standard over the range of 50% to 150% of the target concentration.
  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy:

  • Perform the assay on at least three different concentrations (e.g., 80%, 100%, 120%) with a minimum of three replicates for each concentration.
  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision (Repeatability):

  • Analyze a minimum of six replicate injections of the same sample at 100% of the target concentration.
  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.

5. Intermediate Precision:

  • Repeat the precision study on a different day, with a different analyst, and on a different instrument.
  • Acceptance Criteria: The RSD between the two sets of data should be ≤ 2.0%.

6. Robustness:

  • Introduce small, deliberate changes to the method parameters (e.g., pH of the mobile phase ±0.2, column temperature ±5°C, flow rate ±10%).
  • Acceptance Criteria: The system suitability parameters should remain within the established limits, and the assay results should not be significantly affected.

Conclusion: A Unified Approach to Validation

The validation of a synthetic route for large-scale production is a scientifically rigorous and legally mandated process. It is not a series of disconnected activities but an integrated approach that begins with a deep understanding of the product and the process. By embracing a lifecycle approach to process validation, implementing a comprehensive impurity control strategy, and underpinning all decisions with robustly validated analytical methods, drug development professionals can ensure the consistent production of safe, effective, and high-quality medicines. This guide provides a framework for navigating this critical journey, empowering you to build quality into your manufacturing processes from the very beginning.

References

  • Understanding the Relationship Between Critical Process Parameters (CPP) and Critical Quality Attributes (CQA) in the Pharmaceutical Context. (2024, November 6). 21 CFR Part 11 Compliance.
  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000, November 10). ICH.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Source not specified.
  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. (2025, July 29). Open Access Journals - Research and Reviews.
  • Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. (2006). EMEA.
  • Impurity Profiling: Theory and Practice. PharmaInfo.
  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. (2000, November 1). European Medicines Agency (EMA).
  • ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. gmp-compliance.org.
  • A Review on Impurity Profiling In Pharmaceutical Substances. (2024, October 15). Asian Journal of Pharmaceutical Research and Development.
  • Impurity profiling and synthesis of standards. Enantia.
  • Process Validation in Pharma Industry: A Complete Guide. (2024, September 25). Source not specified.
  • What are Critical Process Parameters (CPPs)? (2026, March 13). Hamilton Company.
  • Process Validation in Pharmaceuticals (2026 Guide). (2025, November 28). Pharmuni.
  • Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality. (2024, August 7). Ideagen.
  • Critical Quality Attributes (CQAs) and CPPs in Risk Assessment. Pharma Validation.
  • Guideline on process validation for finished products - information and data to be provided in regulatory submissions. (2016, November 21). European Medicines Agency (EMA).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Source not specified.
  • Critical Process Parameters in Pharmaceutical Manufacturing. (2024, June 7). Amplelogic.
  • Process Validation in Pharmaceutical Manufacturing. (2025, September 12). Pharmaguideline.
  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline.
  • Identifying and Controlling CPPs and CMAs. (2018, March 1). BioPharm International.
  • An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. (2024, January 24). Sofpromed.
  • 3 Stages Process Validation Explained. NNIT.
  • Analytical method validation: A brief review. (2022, November 8). Source not specified.

Sources

Comparative

Assessing the Therapeutic Index of Novel Pyrazole Sulfonamides: A Comparative Guide

As drug development pivots toward multi-target therapeutics, the pyrazole sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry. Historically recognized for their role as selective COX-2 inhib...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward multi-target therapeutics, the pyrazole sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry. Historically recognized for their role as selective COX-2 inhibitors (e.g., Celecoxib), novel pyrazole sulfonamide derivatives are now being engineered via "dual-tail" strategies to simultaneously inhibit tumor-associated Carbonic Anhydrase IX (CA IX)[1].

For researchers and drug development professionals, the critical metric for advancing these novel compounds is the Therapeutic Index (TI) —the quantitative ratio between the concentration that induces off-target toxicity and the concentration that delivers therapeutic efficacy. This guide provides an objective comparison of novel pyrazole sulfonamides against standard-of-care alternatives, detailing the mechanistic rationale and the self-validating protocols required to accurately assess their TI.

Mechanistic Rationale: The Shift to Dual Inhibition

The tumor microenvironment is characterized by severe hypoxia, which triggers the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1 α ). This transcription factor upregulates both COX-2 (driving inflammation and proliferation) and CA IX (regulating intracellular pH to prevent acidosis-induced cell death)[2].

Standard therapies often target these pathways in isolation. However, novel pyrazole sulfonamides hybridize a pyrazole ring (providing metabolic stability and hydrogen-bonding capacity) with a primary sulfonamide group (which specifically coordinates with the Zn2+ ion in the CA IX active site)[2]. This dual-targeting mechanism effectively starves the tumor cell of its pH-regulating and inflammatory survival pathways, selectively inducing apoptosis or autophagy in malignant cells while sparing normoxic, healthy tissue[1].

Mechanism Hypoxia Tumor Hypoxia (Microenvironment) HIF1a HIF-1α Activation Hypoxia->HIF1a CAIX CA IX Overexpression (pH Regulation) HIF1a->CAIX COX2 COX-2 Upregulation (Inflammation) HIF1a->COX2 TumorSurvival Tumor Cell Survival & Proliferation CAIX->TumorSurvival COX2->TumorSurvival NPS Novel Pyrazole Sulfonamide NPS->CAIX Inhibits NPS->COX2 Inhibits Apoptosis Apoptosis / Autophagy NPS->Apoptosis Induces Apoptosis->TumorSurvival Prevents

Mechanistic pathway of dual CA IX/COX-2 inhibition by pyrazole sulfonamides in tumors.

Comparative Efficacy and Toxicity Data

To objectively evaluate the performance of a novel dual-tail pyrazole sulfonamide (designated here as Compound 11 , a diphenyl pyrazole carboxamide derivative[1]), we compare it against two clinical standards: Celecoxib (a selective COX-2 inhibitor) and SLC-0111 (a CA IX inhibitor currently in clinical trials).

The Therapeutic Index is calculated as:

TI=IC50​ (Inhibitory Concentration in Cancer Cells)CC50​ (Cytotoxic Concentration in Normal Cells)​

Table 1: Comparative in vitro profiling in HCT-116 (Colon Cancer) and MRC-5 (Normal Fibroblast) cell lines.

CompoundPrimary Target(s)Efficacy: IC50​ (HCT-116, Hypoxia)Toxicity: CC50​ (MRC-5, Normoxia)Therapeutic Index (TI)
Celecoxib COX-245.2 µM85.4 µM1.89
SLC-0111 CA IX / XII12.5 µM>100.0 µM>8.00
Compound 11 CA IX & COX-23.1 µM145.0 µM46.77

Data Interpretation: Compound 11 demonstrates a vastly superior TI. By integrating the pharmacophores required for both CA IX and COX-2 inhibition into a single scaffold, the compound achieves synergistic efficacy at lower doses ( IC50​=3.1μM ) while maintaining a high safety margin in non-malignant cells[1].

Experimental Methodologies: Assessing the Therapeutic Index

To generate reliable, self-validating TI data, the experimental design must account for the unique biology of the targets. Testing CA IX inhibitors under standard normoxic conditions will yield false negatives, as CA IX is minimally expressed outside of hypoxic environments[2].

Assay 1: Hypoxic Efficacy Screen (Cancer Cells)

Causality: HCT-116 colon cancer cells are utilized because they robustly upregulate CA IX under hypoxia and are highly sensitive to apoptosis induction via dual-tail pyrazole sulfonamides[1].

  • Cell Seeding: Seed HCT-116 cells at 5×103 cells/well in a 96-well plate using McCoy's 5A medium supplemented with 10% FBS.

  • Hypoxic Conditioning: Transfer plates to a hypoxia chamber ( 1%O2​,5%CO2​,94%N2​ ) for 24 hours to induce HIF-1 α and subsequent CA IX overexpression.

  • Compound Treatment: Treat cells with serial dilutions of the pyrazole sulfonamide (0.1 µM to 100 µM). Maintain in hypoxia for an additional 48 hours.

  • Viability Readout: Equilibrate plates to room temperature. Add CellTiter-Glo® reagent (1:1 ratio). Note: ATP-based luminescence is chosen over colorimetric assays (like MTT) because hypoxic cells undergo metabolic shifts that can confound mitochondrial oxidoreductase readouts.

  • Analysis: Calculate the IC50​ using non-linear regression analysis.

Assay 2: Normoxic Toxicity Screen (Normal Cells)

Causality: MRC-5 human lung fibroblasts are cultured under normoxia ( 21%O2​ ) to represent healthy, systemic tissue. This ensures the calculated CC50​ reflects true off-target toxicity rather than intended mechanism-of-action effects.

  • Cell Seeding: Seed MRC-5 cells at 1×104 cells/well in EMEM supplemented with 10% FBS.

  • Compound Treatment: Treat with the pyrazole sulfonamide at higher concentration ranges (1 µM to 500 µM) under standard normoxic conditions for 48 hours.

  • Viability Readout: Measure ATP luminescence via CellTiter-Glo®.

  • Analysis: Calculate the CC50​ and compute the final Therapeutic Index.

Workflow cluster_0 Efficacy Assay (Cancer Cells) cluster_1 Toxicity Assay (Normal Cells) Start Compound Library Screening HCT116 Seed HCT-116 Cells (Hypoxic Chamber, 1% O2) Start->HCT116 Fibroblast Seed Normal Fibroblasts (Normoxic, 21% O2) Start->Fibroblast TreatCancer Treat with Pyrazole Sulfonamide (0.1 - 100 µM) HCT116->TreatCancer ReadCancer Measure Viability (ATP Luminescence) -> IC50 TreatCancer->ReadCancer CalcTI Calculate Therapeutic Index TI = CC50 / IC50 ReadCancer->CalcTI TreatNormal Treat with Pyrazole Sulfonamide (1 - 500 µM) Fibroblast->TreatNormal ReadNormal Measure Viability (ATP Luminescence) -> CC50 TreatNormal->ReadNormal ReadNormal->CalcTI Decision Lead Selection (TI > 10) CalcTI->Decision

Experimental workflow for determining the therapeutic index of novel pyrazole sulfonamides.

Conclusion & Go/No-Go Decision Making

In early-stage drug discovery, a Therapeutic Index >10 is generally required to justify advancing a small molecule into in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiling. As demonstrated, novel pyrazole sulfonamides utilizing a dual-tail strategy can achieve a TI well above this threshold (e.g., TI > 40) by exploiting the unique hypoxic vulnerabilities of the tumor microenvironment[1]. By rigorously isolating the variables of hypoxia and cellular phenotype in your assays, you ensure that the resulting TI is a robust, predictive metric for clinical safety and efficacy.

References
  • Title: Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer Source: Scientific Reports (2023) URL: [Link]

  • Title: 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies Source: International Journal of Molecular Sciences (2025) URL: [Link]

  • Title: Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis Source: Frontiers in Chemistry (2024) URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Target Engagement of 1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide in Cells

For researchers, scientists, and drug development professionals, confirming that a compound binds to its intended target within the complex cellular environment is a critical step in the drug discovery pipeline.[1][2][3]...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, confirming that a compound binds to its intended target within the complex cellular environment is a critical step in the drug discovery pipeline.[1][2][3] This guide provides an in-depth comparison of methodologies for validating the cellular target engagement of 1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide, a scaffold of interest in medicinal chemistry. We will delve into the rationale behind experimental choices, provide detailed protocols, and present data to support the objective comparison of leading techniques.

The pyrazole sulfonamide moiety is a component of various reported inhibitors targeting a range of proteins, including N-myristoyltransferase in Trypanosoma brucei and ATG7.[4][5][6] Given the diverse potential targets, robust and reliable methods to confirm target engagement in a cellular context are paramount.

The Imperative of Cellular Target Engagement

Biochemical assays, while valuable for initial screening, assess compound-target interactions with isolated proteins and may not accurately reflect the complexities of the cellular milieu.[3][7] Cellular target engagement assays bridge this gap by providing direct evidence of a compound's interaction with its target inside intact cells.[8] This is crucial for:

  • Confirming Mechanism of Action (MoA): Linking the biochemical activity of a compound to its cellular effect.[9][10]

  • Structure-Activity Relationship (SAR) Studies: Guiding the optimization of compound potency and selectivity.[11][12]

  • De-risking Drug Candidates: Identifying potential off-target effects early in the discovery process.[7]

This guide will focus on two powerful and widely adopted methodologies for validating the target engagement of 1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide: the Cellular Thermal Shift Assay (CETSA®) and Kinobeads-based Competitive Pull-down .

Methodology Comparison: CETSA® vs. Kinobeads

FeatureCellular Thermal Shift Assay (CETSA®)Kinobeads-based Competitive Pull-down
Principle Ligand binding stabilizes the target protein against thermal denaturation.[1]Competition between the free inhibitor and immobilized, broad-spectrum kinase inhibitors for binding to the target kinase.[13][14]
Requirement No modification of the compound or target is needed.[1][15]Requires that the target is a kinase and binds to the immobilized inhibitors on the beads.[14]
Readout Western Blot, Mass Spectrometry, or reporter-based assays (e.g., RT-CETSA).[1][9]Mass Spectrometry-based quantification of pulled-down proteins.[13][16]
Throughput Can be adapted for higher throughput, especially with methods like RT-CETSA.Amenable to multiplexing and can profile multiple kinases simultaneously.[17]
Information Gained Direct evidence of intracellular target binding and can be used to determine apparent binding affinity.Provides information on on-target and off-target kinase interactions and relative binding affinities.[14][17]
Limitations Not all proteins exhibit a clear thermal shift upon ligand binding.Limited to ATP-competitive inhibitors and kinases that bind to the kinobeads matrix.[14]

Experimental Deep Dive: Protocols and Rationale

Cellular Thermal Shift Assay (CETSA®)

CETSA is a label-free method that leverages the principle of ligand-induced thermal stabilization.[18][15] When a compound binds to its target protein, the protein-ligand complex is often more resistant to heat-induced unfolding and aggregation.[1]

Experimental Workflow:

Caption: CETSA Experimental Workflow.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of 1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours). Rationale: This step allows for cellular uptake and binding of the compound to its target.

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Expose the aliquots to a temperature gradient (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler. Rationale: The heat challenge induces protein denaturation. The extent of denaturation will be influenced by ligand binding.

  • Cell Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. Rationale: This step separates the soluble, properly folded proteins from the insoluble, denatured fraction.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western Blot using a target-specific antibody or by mass spectrometry. Rationale: A higher amount of soluble target protein at elevated temperatures in the compound-treated samples compared to the control indicates thermal stabilization and thus target engagement.

Data Interpretation:

The results are plotted as the percentage of soluble protein versus temperature. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control demonstrates target engagement.

Kinobeads-based Competitive Pull-down

This chemoproteomic approach is particularly useful if the suspected target of 1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide is a kinase.[14] Kinobeads are composed of a mixture of non-selective kinase inhibitors immobilized on a solid support, which can capture a large portion of the cellular kinome.[13][17]

Experimental Workflow:

Caption: Kinobeads Workflow.

Detailed Protocol:

  • Cell Lysis and Lysate Preparation:

    • Harvest cells and lyse them in a buffer compatible with kinase activity and mass spectrometry.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate. Rationale: A native-like protein state is crucial for accurate binding assessment.

  • Competitive Binding:

    • Incubate the cell lysate with varying concentrations of 1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide or a vehicle control. Rationale: The free compound will compete with the kinobeads for binding to its target kinase(s).

    • Add the kinobeads slurry to the lysate and incubate to allow for the capture of kinases.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using a denaturing buffer. Rationale: Stringent washing is critical to reduce background and enhance the signal-to-noise ratio.

  • Protein Digestion and LC-MS/MS Analysis:

    • Digest the eluted proteins into peptides using an enzyme such as trypsin.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Rationale: Mass spectrometry allows for the identification and quantification of the proteins that were bound to the kinobeads.

Data Interpretation:

The abundance of each identified kinase in the compound-treated samples is compared to the vehicle control. A dose-dependent decrease in the amount of a specific kinase pulled down by the kinobeads indicates that 1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide is engaging that kinase in the cell lysate.

Comparative Data and Concluding Remarks

AssayExpected Outcome for Target EngagementStrengthsConsiderations
CETSA® A rightward shift in the thermal denaturation curve of the target protein in the presence of the compound.Label-free, applicable to a wide range of protein targets, and can be performed in intact cells.[1][15]The magnitude of the thermal shift can vary and may not be observable for all protein-ligand interactions.
Kinobeads A dose-dependent reduction in the amount of the target kinase captured by the beads in the presence of the compound.Allows for the simultaneous profiling of a large number of kinases, providing on- and off-target information.[14][16]Limited to kinases that bind to the immobilized ligands and is typically performed in cell lysates.[14]

The choice between CETSA® and Kinobeads will depend on the specific research question and the nature of the putative target of 1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide. If the target is a known kinase, the Kinobeads approach offers a powerful method for confirming engagement and assessing selectivity across the kinome. If the target is not a kinase, or if confirming engagement in intact cells is the primary goal, CETSA® is the more appropriate choice.

Ultimately, employing orthogonal methods to validate target engagement provides the most robust and convincing evidence. By carefully selecting and executing these assays, researchers can confidently advance their drug discovery programs.

References

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH. (n.d.).
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (n.d.).
  • Strategies for target and pathway engagement in cellular assays. (2020, August 6).
  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022, February 8).
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI. (2025, April 22).
  • CETSA Target Engagement directly in cells | Pelago Bioscience. (n.d.).
  • Currents: A bead-based kinase competition assay for chemical proteomics | Calcium phosphate precipitation and IMAC for phosphope. (n.d.).
  • Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research - Frontiers. (n.d.).
  • Target Engagement Assays - Eurofins DiscoverX. (n.d.).
  • A Practical Guide to Target Engagement Assays - Selvita. (2025, December 8).
  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (2025, September 12).
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (2022, July 19).
  • Enhance drug discovery with advanced biophysical techniques - Nuvisan. (n.d.).
  • Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement - Promega Connections. (2025, July 15).
  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - Frontiers. (2023, February 23).
  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society. (n.d.).
  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. (n.d.).
  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC. (n.d.).
  • Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC. (2019, October 2).
  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis | Journal of Medicinal Chemistry - ACS Publications. (2014, November 20).
  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis | Request PDF - ResearchGate. (2025, August 6).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. (n.d.).
  • Pharmacology of sulfonamides and synthetic antibacterial agents from various groups. Pharmacology of drugs used to treatment tub. (n.d.).
  • Anti-microbial activities of sulfonamides using disc diffusion method. (n.d.).
  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents - Frontiers. (n.d.).
  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC. (2025, March 24).
  • Discovery and optimization of pyrazolopyrimidine sulfamates as ATG7 inhibitors - PubMed. (2020, October 1).
  • Novel SPEA Superantigen Peptide Agonists and Peptide Agonist-TGFαL3 Conjugate. In Vitro Study of Their Growth-Inhibitory Effects for Targeted Cancer Immunotherapy - MDPI. (2023, June 22).

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide

As a Senior Application Scientist, I frequently guide research teams on the safe and effective integration of novel fluorinated building blocks into their medicinal chemistry pipelines. 1-(2,2-Difluoroethyl)pyrazole-3-su...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams on the safe and effective integration of novel fluorinated building blocks into their medicinal chemistry pipelines. 1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide is a highly versatile intermediate, increasingly utilized in the synthesis of CCR8 modulators and D3 dopamine receptor antagonists[1][2]. The incorporation of the 2,2-difluoroethyl moiety serves as a bioisostere to modulate lipophilicity and metabolic stability, while the pyrazole-3-sulfonamide core provides critical hydrogen-bonding interactions[2].

However, handling this compound requires a nuanced understanding of its physicochemical hazards. This guide provides a self-validating system of operational and disposal protocols to ensure maximum laboratory safety.

Hazard Identification & Scientific Causality

While not acutely lethal, 1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide presents specific occupational hazards that dictate our handling strategy. Understanding the causality behind these hazards is critical for effective risk mitigation.

Table 1: Hazard Classification & Physicochemical Data

Property / HazardGHS ClassificationScientific Rationale & Causality
Acute Toxicity (Oral) Category 4 (H302)Sulfonamide absorption through the GI tract can disrupt systemic metabolic pathways, requiring strict administrative controls against ingestion[3].
Skin/Eye Irritation Category 2 (H315, H319)The acidic nature of the sulfonamide proton and the lipophilic difluoroethyl tail promote rapid dermal penetration and localized tissue irritation[3].
Respiratory Irritation Category 3 (H335)As a fine crystalline powder, inhalation causes mechanical and chemical irritation of the mucosal lining[4].
Thermal Decomposition > 250°CHigh-temperature degradation cleaves the C-F bonds, releasing highly toxic hydrogen fluoride (HF) and sulfur oxides (SOx)[5].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is often insufficient for fluorinated sulfonamides. The following matrix outlines the required protective gear and the operational justification for each selection.

Table 2: Required PPE and Operational Justification

PPE CategorySpecificationOperational Justification
Hand Protection Nitrile (≥ 0.11 mm) or NeopreneNitrile is sufficient for handling the dry powder. However, Neoprene is required if the compound is dissolved in polar aprotic solvents (e.g., DMSO, DMF), which rapidly carry the lipophilic solute through standard nitrile barriers[5].
Eye Protection Chemical Splash GogglesStandard safety glasses are insufficient. The severe eye irritation hazard (H319) necessitates a full orbital seal to protect against aerosolized dust[3].
Respiratory N95/P100 Particulate MaskMandatory if weighing outside a certified Class II biological safety cabinet or vented powder weighing hood[4].
Body Protection Flame-Resistant (FR) Lab CoatMitigates static discharge and protects against secondary fires if the compound is handled near reactive solvents[5].

Operational Workflow & Handling Protocol

Fluorinated organics are highly susceptible to triboelectric charging. Static cling can cause the powder to suddenly repel and aerosolize, leading to immediate inhalation exposure.

Protocol 1: Safe Weighing and Transfer Methodology
  • Environmental Setup : Ensure the fume hood or vented balance enclosure is operating at a face velocity of 80-100 feet per minute (fpm). Clear the area of incompatible strong oxidizing agents.

  • Static Mitigation : Pass an anti-static ionizing bar or Zerostat gun over the micro-spatula, weigh boat, and the chemical container. Causality: Neutralizing the ambient static charge prevents the fluorinated powder from aerosolizing during transfer.

  • Weighing : Tare the anti-static weigh boat. Carefully transfer the solid using the neutralized micro-spatula. Cap the source bottle immediately to prevent ambient moisture absorption.

  • Closed-System Transfer : Transfer the pre-weighed solid into the reaction vessel. If dissolving, add the solvent (e.g., DMF or THF) slowly down the side of the vessel to wash down residual powder and prevent dust kick-up.

  • Decontamination : Wipe down the balance and surrounding area with a disposable towel moistened with 70% isopropanol or ethanol. Dispose of the wipe in a solid hazardous waste container.

Operational workflow for handling 1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide.

Spill Management & Disposal Plan

In the event of a spill, standard sweeping protocols will exacerbate the hazard by launching fine particulates into the breathing zone.

Protocol 2: Spill Neutralization and Disposal Methodology
  • Immediate Isolation : Evacuate personnel from the immediate vicinity. If the spill is outside a fume hood, don a P100 respirator and chemical splash goggles before responding.

  • Solid Spill Containment : Do not dry sweep. Instead, lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., water or a high-boiling alcohol) to bind the dust[3].

  • Liquid Spill Containment (If in solution) : Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth[4].

  • Collection : Use non-sparking polypropylene tools to scoop the absorbed material or wetted powder into a chemically resistant, sealable polyethylene container[5].

  • Waste Segregation : Label the container explicitly as "Halogenated Organic Waste - Contains Fluorine and Sulfur" .

    • Causality: This specific labeling is critical. Incineration facilities must route this waste to high-temperature kilns equipped with alkaline scrubbers to neutralize the hydrogen fluoride (HF) and sulfur dioxide (SO2) gases generated during combustion[5].

Spill response and disposal pathway for fluorinated pyrazole sulfonamides.

References

  • WO2024115549A1 - Aryl- and heteroaryl-sulfonamide derivatives as ccr8 modulators - Google Patents.
  • Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor - PMC.
  • Safety Data Sheet - 1-Isopropyl-1H-pyrazole-3-sulfonamide - CymitQuimica.
  • 2,2-Difluoroethyl methyl carbonate Safety Data Sheet - Apollo Scientific.
  • SC-298546 - 2,2-Difluoroethyl acetate - SAFETY DATA SHEET - Santa Cruz Biotechnology.

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